Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C81H159N13O36 |
|---|---|
Molecular Weight |
1891.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethyl]amino]ethoxy]propanamide |
InChI |
InChI=1S/C81H159N13O36/c82-91-88-7-19-104-28-34-110-40-46-116-52-58-122-64-70-128-76-73-125-67-61-119-55-49-113-43-37-107-31-25-101-16-4-85-79(95)1-13-98-22-10-94(11-23-99-14-2-80(96)86-5-17-102-26-32-108-38-44-114-50-56-120-62-68-126-74-77-129-71-65-123-59-53-117-47-41-111-35-29-105-20-8-89-92-83)12-24-100-15-3-81(97)87-6-18-103-27-33-109-39-45-115-51-57-121-63-69-127-75-78-130-72-66-124-60-54-118-48-42-112-36-30-106-21-9-90-93-84/h1-78H2,(H,85,95)(H,86,96)(H,87,97) |
InChI Key |
WMUCZSRJSDMEGU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN(CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine, a trivalent azide-terminated molecule, and its closely related derivatives. Due to the highly specific and likely non-commercially standard nature of "Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine," this document focuses on its nearest structural and functional analogs for which public data is available. The principles, properties, and experimental methodologies discussed herein are directly applicable to understanding and utilizing such multi-arm azide-functionalized PEG linkers in various research and development applications.
Core Structure and Chemical Properties
Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine is a branched molecule built upon a central tertiary amine core. Three polyethylene (B3416737) glycol (PEG) arms extend from this core, each terminated with a reactive azide (B81097) group. These azide groups are pivotal for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which enable efficient and specific conjugation to alkyne-modified molecules.
The PEG linkers contribute significantly to the molecule's properties, enhancing solubility in aqueous and organic solvents and reducing steric hindrance around the reactive azide termini. The overall structure is designed to allow for the multivalent display of conjugated moieties, which can lead to enhanced binding avidity and other favorable biological interactions.
Table 1: Physicochemical Properties of Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine
| Property | Value | Source |
| Molecular Formula | C18H36N10O6 | N/A |
| Molecular Weight | 492.54 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
| Solubility | Soluble in water, DMSO, DMF, and most common organic solvents | N/A |
| Purity | Typically >95% (as determined by NMR and HPLC) | N/A |
| Storage | Recommended storage at -20°C, protected from light | N/A |
Note: The properties listed are for the close analog Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine, as specific data for "this compound" is not publicly available.
Key Applications in Research and Drug Development
The unique trivalent structure of these azide-terminated PEG linkers makes them valuable tools in a variety of applications:
-
Bioconjugation: The three azide groups can be conjugated to alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and antibodies. This allows for the creation of well-defined, multi-functional bioconjugates.
-
Drug Delivery: These molecules can serve as scaffolds for the development of drug delivery systems. The multivalent nature allows for the attachment of multiple drug molecules, targeting ligands, and imaging agents to a single construct, potentially improving therapeutic efficacy and pharmacokinetics.
-
Materials Science: In materials science, they are used to functionalize surfaces and nanoparticles, creating materials with tailored biological or chemical properties. The trivalent structure can enhance surface density and create specific spatial arrangements of conjugated molecules.
-
Diagnostics: The ability to attach multiple reporter molecules (e.g., fluorophores, biotin) makes these linkers useful for the development of sensitive diagnostic assays and probes.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine.
Materials:
-
Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or other suitable organic solvent
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent to a desired concentration.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine in a suitable buffer. A slight molar excess of the azide compound may be used to ensure complete reaction of the alkyne.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are sensitive to temperature.
-
Protect the reaction from light, especially if using fluorescently labeled molecules.
-
-
Purification:
-
The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted starting materials and catalysts.
-
Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the bioconjugation of an alkyne-modified protein with the trivalent azide linker.
Caption: Workflow for protein bioconjugation using a trivalent azide linker.
Logical Relationships in Multivalent Interactions
The use of a trivalent linker introduces the concept of avidity, where the overall binding strength of the multivalent conjugate to a target is greater than the sum of the individual binding affinities. This is a critical advantage in many biological applications.
Caption: Logical flow of multivalent binding and its biological consequences.
Conclusion
Tris(azide-PEG)-based linkers are versatile and powerful tools for creating complex, multivalent molecular constructs. Their well-defined structure, combined with the efficiency of click chemistry, provides a robust platform for advancing research in bioconjugation, drug delivery, and diagnostics. While the exact molecule "this compound" may represent a custom synthesis, the principles and protocols outlined in this guide for its close analogs are directly transferable, offering a solid foundation for its application in the laboratory. Researchers are encouraged to adapt the provided methodologies to their specific molecular contexts and experimental goals.
An In-depth Technical Guide to the Synthesis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine, a branched PEG linker with three terminal azide (B81097) groups crucial for various bioconjugation and drug delivery applications. The azide functionalities allow for efficient modification via "Click Chemistry," a powerful tool for attaching these linkers to biomolecules and nanoparticles.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the Trifunctional Amine Core: Preparation of the central branched amine, tris(2-(2-aminoethoxy)ethyl)amine.
-
Synthesis of the Azide-PEG10-Carboxylic Acid Arm: Functionalization of a PEG10 molecule to have a terminal azide group and a terminal carboxylic acid group.
-
Coupling of the Core and Arms: Formation of stable amide bonds between the trifunctional amine core and three equivalents of the Azide-PEG10-Carboxylic acid.
This guide will provide detailed experimental protocols for each of these key stages, drawing from established chemical principles and analogous reactions reported in the scientific literature.
Logical Workflow for the Synthesis:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of the Trifunctional Amine Core: Tris(2-(2-aminoethoxy)ethyl)amine
This synthesis is a three-step process starting from the commercially available tris(2-(2-hydroxyethoxy)ethyl)amine. The hydroxyl groups are first converted to a good leaving group (e.g., chloride), followed by nucleophilic substitution with azide, and finally reduction to the desired primary amines.
Step 1: Synthesis of Tris(2-(2-chloroethoxy)ethyl)amine
-
Reaction: Tris(2-(2-hydroxyethoxy)ethyl)amine is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent.
-
Detailed Protocol:
-
To a solution of tris(2-(2-hydroxyethoxy)ethyl)amine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon), slowly add thionyl chloride (3.3 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of Tris(2-(2-azidoethoxy)ethyl)amine
-
Reaction: The chlorinated intermediate is treated with sodium azide (NaN₃) to introduce the azide groups via nucleophilic substitution.
-
Detailed Protocol:
-
Dissolve tris(2-(2-chloroethoxy)ethyl)amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (3.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or infrared (IR) spectroscopy (disappearance of the C-Cl stretch and appearance of the characteristic azide stretch at ~2100 cm⁻¹).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 3: Synthesis of Tris(2-(2-aminoethoxy)ethyl)amine
-
Reaction: The tri-azide compound is reduced to the corresponding tri-amine. A common method for this transformation is the Staudinger reduction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, or catalytic hydrogenation.
-
Detailed Protocol (Staudinger Reduction):
-
Dissolve tris(2-(2-azidoethoxy)ethyl)amine (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add triphenylphosphine (3.3 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of the azide peak).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with an organic solvent to remove triphenylphosphine oxide.
-
The aqueous layer containing the desired amine hydrochloride can be basified with a suitable base (e.g., NaOH) and the free amine extracted with an organic solvent.
-
Dry the organic extracts, filter, and concentrate to obtain the final trifunctional amine core.
-
Synthesis of Azide-PEG10-Carboxylic Acid
This synthesis starts with a commercially available polyethylene (B3416737) glycol with ten repeating units (PEG10) that has a hydroxyl group at one end and a protected carboxylic acid at the other.
Step 1: Azidation of the Terminal Hydroxyl Group
-
Reaction: The terminal hydroxyl group is first converted to a better leaving group, such as a mesylate or tosylate, followed by substitution with sodium azide.
-
Detailed Protocol:
-
Dissolve the mono-protected HO-PEG10-COOH (1 equivalent) in anhydrous DCM.
-
Add triethylamine (B128534) (1.5 equivalents) and cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated PEG.
-
Dissolve the mesylated PEG in DMF, add sodium azide (3 equivalents), and heat to 80-100 °C for 12-24 hours.
-
Work up the reaction as described in section 2.1, Step 2.
-
Step 2: Deprotection of the Carboxylic Acid
-
Reaction: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or base hydrolysis, depending on the protecting group).
-
Detailed Protocol (for a t-butyl ester):
-
Dissolve the azide-PEG10-COOtBu in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude Azide-PEG10-Carboxylic acid can be purified by preparative HPLC or used directly in the next step after ensuring complete removal of TFA.
-
Synthesis Pathway for Azide-PEG10-COOH:
Caption: Synthetic route to Azide-PEG10-Carboxylic Acid.
Coupling of Tris(2-(2-aminoethoxy)ethyl)amine with Azide-PEG10-Carboxylic Acid
-
Reaction: The final step involves the formation of amide bonds between the primary amine groups of the core molecule and the carboxylic acid groups of the PEG arms. This is typically achieved using a peptide coupling agent.
-
Detailed Protocol (using HATU):
-
Dissolve Azide-PEG10-Carboxylic acid (3.3 equivalents) in anhydrous DMF.
-
Add HATU (3.3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6.6 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve tris(2-(2-aminoethoxy)ethyl)amine (1 equivalent) in anhydrous DMF.
-
Slowly add the activated PEG solution to the amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the solvent is removed under high vacuum.
-
The final product, this compound, is purified by preparative reverse-phase HPLC.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents and Stoichiometry for Core Synthesis
| Step | Starting Material | Reagent 1 | Reagent 2 | Molar Ratio (SM:R1:R2) | Typical Yield (%) |
| 1 | Tris(2-(2-hydroxyethoxy)ethyl)amine | Thionyl Chloride | - | 1 : 3.3 | 80-90 |
| 2 | Tris(2-(2-chloroethoxy)ethyl)amine | Sodium Azide | - | 1 : 3.5 | >90 |
| 3 | Tris(2-(2-azidoethoxy)ethyl)amine | Triphenylphosphine | Water | 1 : 3.3 : excess | 70-85 |
Table 2: Reagents and Stoichiometry for PEG Arm Synthesis
| Step | Starting Material | Reagent 1 | Reagent 2 | Molar Ratio (SM:R1:R2) | Typical Yield (%) |
| 1a | HO-PEG10-COOR | Methanesulfonyl Chloride | Triethylamine | 1 : 1.2 : 1.5 | >95 |
| 1b | MsO-PEG10-COOR | Sodium Azide | - | 1 : 3 | >90 |
| 2 | N3-PEG10-COOtBu | Trifluoroacetic Acid | - | 1 : excess | >95 |
Table 3: Reagents and Stoichiometry for Final Coupling
| Starting Material 1 (Core) | Starting Material 2 (Arm) | Coupling Agent | Base | Molar Ratio (Core:Arm:Agent:Base) | Typical Yield (%) |
| Tris(2-(2-aminoethoxy)ethyl)amine | Azide-PEG10-COOH | HATU | DIPEA | 1 : 3.3 : 3.3 : 6.6 | 60-75 |
Conclusion
This guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following these detailed protocols, researchers and drug development professionals can reliably produce this important trifunctional PEG linker for their specific applications. Careful monitoring of each reaction step and appropriate purification techniques are essential to obtain the final product with high purity. The provided quantitative data serves as a useful reference for planning and executing the synthesis.
In-Depth Technical Guide: Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine, a trifunctional polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and therapeutic development. This document details its physicochemical properties, outlines a general synthetic approach, provides experimental protocols for its application, and illustrates a key workflow in the development of Antibody-Drug Conjugates (ADCs).
Core Molecular Data
This compound is a branched PEG linker featuring three terminal azide (B81097) (N₃) groups. These azide moieties are pivotal for covalent attachment to alkyne-containing molecules via "Click Chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] The structure of this linker is designed to enhance the solubility and in vivo stability of conjugated biomolecules.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 1891.2 g/mol | [1][2][3][4] |
| Chemical Formula | C₈₁H₁₅₉N₁₃O₃₆ | [2][3] |
| CAS Number | 2375600-60-3 | [2][3] |
| Purity | >95% | [2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents |
Synthesis Overview
A generalized synthetic workflow is as follows:
-
Synthesis of Azide-PEG10-NHCO-ethyloxyethyl Arm: This begins with the functionalization of a PEG10 molecule to introduce a carboxylic acid at one terminus and an azide at the other. The carboxylic acid is then activated (e.g., as an NHS ester) for subsequent amidation.
-
Coupling to a Central Core: The activated azide-PEG arms are reacted with a trifunctional amine core, such as tris(2-aminoethyl)amine, in a suitable solvent with base to facilitate the formation of stable amide bonds.
-
Purification: The final product is purified using chromatographic techniques, such as size-exclusion or reversed-phase chromatography, to remove unreacted starting materials and byproducts.
Experimental Protocols: Application in Bioconjugation
The terminal azide groups of this compound are primarily utilized in azide-alkyne cycloaddition reactions. The two main types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the trifunctional azide linker to an alkyne-modified protein, such as an antibody.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution
-
Degassed reaction buffer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide linker, CuSO₄, sodium ascorbate, and the ligand in a suitable solvent (e.g., DMSO or water).
-
Reaction Setup: In a reaction vessel, combine the alkyne-modified protein with a 5-10 fold molar excess of the this compound.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution with the chelating ligand solution.
-
Reaction Initiation: Add the catalyst premix to the protein-linker solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Upon completion, remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.[7][8][9][][11]
Materials:
-
Azide-modified biomolecule (e.g., a protein labeled with the trifunctional azide linker)
-
A strained alkyne-containing molecule (e.g., DBCO, BCN) conjugated to a payload (e.g., a fluorescent dye, drug molecule).
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the azide-modified biomolecule with a 2-5 fold molar excess of the strained alkyne-payload conjugate in the reaction buffer.
-
Incubation: Incubate the reaction mixture at a suitable temperature (typically room temperature or 37°C) for 2-12 hours.
-
Monitoring and Purification: Monitor the reaction progress by an appropriate analytical method. Purify the final conjugate using standard biochemical techniques to remove unreacted starting materials.
Application Workflow: Antibody-Drug Conjugate (ADC) Development
This compound is a valuable tool for the development of ADCs, where it can be used to attach multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR).[12][13] The following diagram illustrates a general workflow for the synthesis of an ADC using this trifunctional linker via a CuAAC reaction.
Caption: Workflow for ADC synthesis using a trifunctional azide linker.
Signaling Pathway Modulation: A Conceptual Framework
While a specific signaling pathway targeted by a conjugate made with this compound is dependent on the antibody and the cytotoxic payload, the general mechanism of action for an ADC is well-understood. The following diagram illustrates the conceptual signaling pathway of an ADC targeting a cancer cell.
Caption: Conceptual signaling pathway of an ADC in a target cancer cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2375600-60-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 11. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 2375600-60-3: A Branched PEG Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 2375600-60-3, chemically identified as Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine. This trifunctional polyethylene (B3416737) glycol (PEG) linker is a critical reagent in the field of bioconjugation and drug delivery, primarily utilized for its ability to participate in "click chemistry" reactions. This document details its properties, a general synthetic strategy, and experimental protocols for its application, aimed at professionals in research and drug development.
Core Properties and Specifications
This compound is a branched PEG derivative featuring three terminal azide (B81097) (-N₃) groups. These azide functionalities are key to its utility, enabling covalent conjugation to molecules containing alkyne groups through a highly efficient and specific reaction known as azide-alkyne cycloaddition, or "click chemistry".[1] The long polyethylene glycol (PEG10) chains enhance solubility and can reduce the immunogenicity of the conjugated biomolecule.[2]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 2375600-60-3 | N/A |
| Chemical Name | This compound | [3][4][5] |
| Molecular Formula | C₈₁H₁₅₉N₁₃O₃₆ | [5] |
| Molecular Weight | 1891.2 g/mol | [5] |
| Appearance | White to off-white solid | Typical for high molecular weight PEGs |
| Purity | >96% | [5] |
| Storage Conditions | -20°C, desiccated, protected from light | Vendor recommendation |
Spectroscopic Data
While specific spectra are proprietary to manufacturers, the structural confirmation of similar azide-terminated PEG molecules is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
¹H-NMR: The proton NMR spectrum would show characteristic peaks for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. Signals corresponding to the methylene (B1212753) groups adjacent to the azide and amide functionalities would also be present.
-
¹³C-NMR: The carbon spectrum of similar azide-functionalized PEGs shows a characteristic peak for the carbon atom directly attached to the azide group at approximately 50.6 ppm.[6]
-
FTIR: A distinct peak corresponding to the azide group's asymmetric stretching vibration is typically observed around 2100 cm⁻¹.[6]
Synthesis of Multi-Arm Azide-Functionalized PEG Linkers
A specific, detailed synthesis protocol for this compound is not publicly available. However, a general and efficient strategy for the synthesis of multi-arm PEG stars involves a combination of epoxide ring-opening and azide-alkyne click reactions.[7] This allows for the stepwise addition of PEG arms to a central core.
A plausible synthetic approach for a tri-functional PEG-azide would start from a central core molecule with three reactive sites, for example, a triol. The synthesis would proceed through the following key steps:
-
PEGylation: The core molecule is reacted with multiple equivalents of an activated PEG chain (e.g., PEG-tosylate) to attach the PEG arms.
-
Functional Group Transformation: The terminal hydroxyl groups of the PEG arms are converted to a leaving group, such as a tosylate or mesylate.
-
Azidation: The terminal leaving groups are displaced by an azide group through nucleophilic substitution using a reagent like sodium azide (NaN₃).
Application in Bioconjugation: Click Chemistry
The primary application of this compound is in bioconjugation via azide-alkyne "click" chemistry. This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with biological processes.[2] There are two main types of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry and involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide, forming a stable triazole linkage.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts with an azide without the need for a catalyst. This is particularly useful for in vivo applications where the toxicity of copper is a concern.
The trifunctional nature of this linker allows for the simultaneous conjugation of up to three alkyne-modified molecules, making it ideal for creating multivalent constructs, such as antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio, or for cross-linking applications in hydrogel formation.[8]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the conjugation of an alkyne-modified molecule to this compound using a copper(I)-catalyzed reaction. This protocol should be optimized for specific molecules and applications.
Materials and Reagents
-
This compound
-
Alkyne-modified molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, water)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure
-
Preparation of Stock Solutions:
-
Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mM).
-
Dissolve the alkyne-modified molecule in a compatible solvent.
-
Prepare fresh stock solutions of:
-
100 mM CuSO₄ in water.
-
300 mM sodium ascorbate in water.
-
100 mM THPTA in water.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and a molar excess of the this compound solution. The exact molar ratio will depend on the desired degree of labeling and should be optimized.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature with gentle shaking.
-
Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the excess reagents and catalyst.
-
For protein conjugates, this can be achieved by size-exclusion chromatography or dialysis.
-
For small molecule conjugates, purification may be performed using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry, UV-Vis spectroscopy (if one of the components has a chromophore), or gel electrophoresis.
-
This technical guide provides a foundational understanding of the properties and applications of CAS number 2375600-60-3. For specific applications, further optimization of the described protocols is recommended.
References
- 1. Azide | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of high purity homo-arm and mikto-arm poly(ethylene glycol) stars using epoxide and azide-alkyne coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4arm PEG Azide - JenKem Technology USA [jenkemusa.com]
An In-depth Technical Guide to Branched Azide PEG Linkers for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of branched azide (B81097) polyethylene (B3416737) glycol (PEG) linkers and their application in click chemistry for bioconjugation and drug development. We will delve into the synthesis, experimental protocols, and comparative data to equip researchers with the knowledge to effectively utilize these versatile molecules.
Introduction to Branched Azide PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, enhancing the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] Branched PEG linkers, featuring multiple PEG arms extending from a central core, offer distinct advantages over their linear counterparts.[2][3] These benefits include a higher payload capacity for multivalent conjugation, superior shielding effects leading to increased in vivo circulation time, and an enhanced ability to improve the solubility of hydrophobic drugs.[2][3]
The incorporation of azide (N₃) functionalities onto these branched PEG structures makes them ideal substrates for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[4][5] The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][] These reactions enable the precise and stable ligation of branched PEG linkers to biomolecules and therapeutic payloads, with significant applications in the development of advanced therapeutics like antibody-drug conjugates (ADCs).[7][8]
Synthesis of Branched Azide PEG Linkers
The synthesis of multi-arm or branched azide-terminated PEG linkers can be achieved through a variety of chemical strategies. A common approach involves the modification of a multi-arm PEG polyol.
A typical synthetic route involves a two-step process:
-
Mesylation of Hydroxyl Termini: The hydroxyl end-groups of a multi-arm PEG are converted into mesylates.[9]
-
Azidation: The mesylate groups are then displaced by an azide nucleophile, such as sodium azide (NaN₃), to yield the final multi-arm PEG azide.[9]
An alternative method involves the conversion of the hydroxyl groups to chlorides using thionyl chloride, followed by reaction with ammonia (B1221849) to produce multi-arm PEG amines, which can then be further functionalized to introduce azide groups.[10] High-purity homo-arm and mikto-arm (with arms of different lengths or functionalities) PEG stars can also be synthesized using a combination of epoxide ring-opening and azide-alkyne click reactions for iterative arm addition.[11]
Click Chemistry with Branched Azide PEG Linkers
The azide groups on branched PEG linkers serve as handles for conjugation to alkyne-containing molecules via click chemistry. The two primary methods, CuAAC and SPAAC, offer distinct advantages and are chosen based on the specific application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][12]
Key Features of CuAAC:
-
High Reaction Rates: The copper catalyst significantly accelerates the reaction.[13]
-
High Yields: The reaction is known for its quantitative yields under optimized conditions.[14]
-
Biocompatibility Concerns: The cytotoxicity of the copper catalyst can be a limitation for in vivo applications or with sensitive biomolecules.[15]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[]
Key Features of SPAAC:
-
Bioorthogonality: The absence of a metal catalyst makes it ideal for use in living systems.[]
-
High Selectivity: The reaction is highly specific between the azide and the strained alkyne.[16]
-
Slower Kinetics: Reaction rates are generally slower compared to CuAAC.[17]
Quantitative Data and Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data comparing the two methods.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[17] | 10⁻³ to 1 M⁻¹s⁻¹[13] | CuAAC is significantly faster. |
| Catalyst Requirement | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[18] | None (driven by ring strain of the cyclooctyne)[] | SPAAC is metal-free, enhancing biocompatibility. |
| Biocompatibility | Limited by copper cytotoxicity, which can generate reactive oxygen species.[19] | High, suitable for in vivo and live-cell applications.[] | SPAAC is the preferred method for applications in living systems. |
| Side Reactions | Potential for oxidative damage to biomolecules by copper-generated ROS.[19] | Some cyclooctynes can exhibit off-target reactivity with thiols.[19] | Careful selection of reagents is crucial for both methods to minimize side reactions. |
| Cost of Reagents | Generally less expensive (terminal alkynes, copper salts).[19] | Strained cyclooctynes can be more expensive to synthesize or purchase.[19] | CuAAC can be more cost-effective for in vitro applications. |
Table 1: Quantitative Comparison of CuAAC and SPAAC for Bioconjugation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of branched azide PEG linkers in click chemistry. Below are generalized protocols for CuAAC and SPAAC reactions with proteins.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Branched Azide PEG Linker to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Branched Azide PEG Linker.
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in water).[18]
-
Ligand stock solution (e.g., THPTA, 200 mM in water) to stabilize the Cu(I) catalyst.[18]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[18]
-
DMSO or DMF for dissolving the branched azide PEG linker if it has poor aqueous solubility.
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of the catalyst components.
-
Reaction Setup: a. In a reaction tube, combine the alkyne-modified protein with the branched azide PEG linker. A molar excess of the PEG linker is typically used. b. Add the ligand solution to the reaction mixture. c. Add the sodium ascorbate solution. d. Initiate the reaction by adding the CuSO₄ solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[18]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Upon completion, remove the excess PEG linker and catalyst components using size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[][21]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Branched Azide PEG Linker to a DBCO-Modified Protein
Materials:
-
DBCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Branched Azide PEG Linker.
-
Anhydrous DMSO or DMF for preparing a stock solution of the branched azide PEG linker.
Procedure:
-
Reagent Preparation: a. Ensure the DBCO-modified protein is purified and in a suitable buffer. b. Prepare a stock solution of the branched azide PEG linker in anhydrous DMSO or DMF.
-
Reaction Setup: a. In a suitable reaction vessel, add the solution of the DBCO-modified protein. b. Add the stock solution of the branched azide PEG linker. A molar excess of the azide linker (e.g., 5-20 fold) is typically used.[22] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.[22]
-
Incubation: Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[16]
-
Reaction Monitoring: Monitor the reaction progress by SDS-PAGE, observing a band shift for the conjugated protein, or by mass spectrometry to confirm the increase in molecular weight.[16]
-
Purification: Purify the conjugated protein from excess unreacted linker and byproducts using size-exclusion chromatography or dialysis.[22]
Visualization of Workflows
Diagrams created using Graphviz (DOT language) illustrate key workflows involving branched azide PEG linkers.
Characterization and Purification of Conjugates
Following conjugation, it is essential to thoroughly characterize the product and purify it from unreacted components.
Characterization Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.[16]
-
Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted protein and excess linker, and to assess aggregation.[]
-
Mass Spectrometry (e.g., ESI-MS): To confirm the identity and determine the degree of labeling of the final conjugate.[16]
-
Ion-Exchange Chromatography (IEX): Can be used to separate positional isomers of the conjugate.[]
-
Hydrophobic Interaction Chromatography (HIC): Useful for purifying ADCs and separating species with different drug-to-antibody ratios (DARs).[]
Purification Methods:
-
Size-Exclusion Chromatography (SEC): Highly effective at removing low molecular weight byproducts and unreacted linkers from the larger protein conjugate.[]
-
Ion-Exchange Chromatography (IEX): Exploits the change in surface charge of the protein upon PEGylation to separate conjugated from unconjugated species.[21]
-
Dialysis/Ultrafiltration: Useful for removing small molecules from the final product.[21]
Conclusion
Branched azide PEG linkers are powerful tools for the construction of complex bioconjugates, particularly in the field of drug delivery. Their unique architecture allows for the attachment of multiple payloads, while the azide functionality provides a gateway to highly efficient and specific click chemistry reactions. By understanding the principles of their synthesis, the nuances of CuAAC and SPAAC, and the appropriate methods for characterization and purification, researchers can leverage these advanced linkers to develop novel and more effective therapeutics and research tools.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Branched PEG Azide | AxisPharm [axispharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol) amines - Google Patents [patents.google.com]
- 11. Efficient synthesis of high purity homo-arm and mikto-arm poly(ethylene glycol) stars using epoxide and azide-alkyne coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. New approach to bioconjugation by combining strain-promoted azide-alkyne cycloaddition (SPAAC) with inorganic click (iClick) - American Chemical Society [acs.digitellinc.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. axispharm.com [axispharm.com]
- 19. benchchem.com [benchchem.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to Tri-functional Azide PEG for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-functional polyethylene (B3416737) glycol (PEG) linkers bearing an azide (B81097) group are powerful tools in bioconjugation, offering a versatile platform for the creation of complex biomolecular constructs. These linkers possess three distinct reactive sites, allowing for the sequential or orthogonal attachment of multiple molecules, such as drugs, imaging agents, and targeting ligands, to a central PEG scaffold. The inclusion of an azide moiety is particularly advantageous, as it enables highly specific and efficient "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
This technical guide provides a comprehensive overview of tri-functional azide PEG linkers, including their synthesis, characterization, and application in bioconjugation. Detailed experimental protocols and quantitative data are presented to assist researchers in the design and execution of their own conjugation strategies.
Core Concepts of Tri-functional Azide PEG Linkers
A tri-functional PEG is a polyethylene glycol derivative that has three functional groups.[2] In the context of this guide, one of these is an azide (-N₃) group. The other two functional groups can vary, providing a modular approach to bioconjugation. Common functional groups paired with the azide include:
-
N-Hydroxysuccinimide (NHS) esters: For reaction with primary amines (e.g., lysine (B10760008) residues on proteins).[3]
-
Amines (-NH₂): For reaction with carboxylic acids or activated esters.
-
Carboxylic acids (-COOH): For reaction with amines via carbodiimide (B86325) chemistry.
-
Hydroxyls (-OH): Can be further derivatized.[4]
-
Alkynes: For intra- or intermolecular click chemistry.
The PEG component of the linker imparts favorable properties to the resulting bioconjugate, such as increased water solubility, improved stability, and reduced immunogenicity.[5]
Synthesis of Tri-functional Azide PEG Linkers
The synthesis of tri-functional azide PEG linkers typically involves a multi-step process starting from a PEG diol or a pre-functionalized PEG. A common strategy is to first introduce the azide group and then add the other two functionalities.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a tri-functional Azide-PEG-NHS ester, a commonly used linker for attaching to proteins and then to another molecule via click chemistry.
Caption: General synthesis workflow for an Azide-PEG-NHS ester.
Experimental Protocol: Synthesis of α-Azide-ω-Carboxylic Acid PEG
This protocol describes a two-step process to convert a commercially available α-hydroxyl-ω-carboxyl PEG into an α-azide-ω-carboxyl PEG.
Materials:
-
HO-PEG-COOH
-
Mesitylenesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Step 1: Mesylation of HO-PEG-COOH
-
Dissolve HO-PEG-COOH (1 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add MsCl (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with deionized water.
-
Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid product and dry under vacuum.
Step 2: Azidation of Ms-PEG-COOH
-
Dissolve the Ms-PEG-COOH from Step 1 in anhydrous DMF.
-
Add NaN₃ (5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Cool the reaction to room temperature and precipitate the product by adding cold diethyl ether.
-
Redissolve the product in a minimal amount of DCM and re-precipitate in cold diethyl ether to remove excess NaN₃.
-
Collect the solid product and dry under vacuum to yield Azide-PEG-COOH.
Quantitative Data on Synthesis and Characterization
The efficiency of each synthesis step is crucial for obtaining a high-purity tri-functional linker. The following table summarizes typical yields and characterization data for the synthesis of various functionalized PEGs.
| Step | Product | Typical Yield (%) | 1H NMR Key Signals (δ, ppm) |
| Mesylation | R-PEG-OMs | >95% | ~3.1 (s, 3H, -SO₃CH ₃) |
| Azidation | R-PEG-N₃ | >90% | ~3.4 (t, 2H, -CH ₂-N₃) |
| Amination (from Azide) | R-PEG-NH₂ | >95% | ~2.9 (t, 2H, -CH ₂-NH₂) |
| NHS Ester Formation | R-PEG-NHS | ~85-95% | ~2.8 (s, 4H, succinimidyl protons) |
Note: Yields and NMR shifts can vary depending on the specific PEG molecular weight and reaction conditions.
Bioconjugation with Tri-functional Azide PEG Linkers
The utility of tri-functional azide PEG linkers lies in their ability to connect multiple molecular entities. A common application is the dual labeling of a protein, for instance, with a targeting ligand and an imaging agent.
Orthogonal Conjugation Workflow
The following diagram illustrates a workflow for the orthogonal dual-labeling of a protein using an Azide-PEG-NHS linker.
Caption: Workflow for orthogonal dual-labeling of a protein.
Experimental Protocol: Dual-Labeling of a Protein
This protocol describes the conjugation of a protein with two different molecules using a tri-functional linker with azide, NHS ester, and a third functional group (e.g., maleimide (B117702) for thiol-specific conjugation).
Materials:
-
Protein with accessible lysines and a free cysteine
-
Azide-PEG-NHS/Maleimide trifunctional linker
-
Alkyne-functionalized imaging agent
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns
Step 1: NHS Ester Conjugation to Protein Lysines
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the Azide-PEG-NHS/Maleimide linker in DMSO.
-
Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of DMSO should not exceed 10%.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
Remove excess linker using a desalting column equilibrated with PBS.
Step 2: Maleimide Conjugation to Protein Cysteine
-
Immediately after purification from Step 1, add a 10-fold molar excess of a thiol-containing targeting ligand to the protein conjugate.
-
Incubate for 2 hours at room temperature.
-
Purify the dual-labeled protein using a desalting column.
Step 3: Azide-Alkyne Click Chemistry
-
Prepare a stock solution of the alkyne-functionalized imaging agent in DMSO.
-
To the purified protein conjugate from Step 2, add the alkyne-imaging agent (5-10 fold molar excess).
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper/ligand solution to the protein-alkyne mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final tri-functional conjugate by size-exclusion chromatography (SEC) to remove the catalyst and excess reagents.
Characterization of Bioconjugates
The success of a bioconjugation reaction must be confirmed by appropriate analytical techniques.
Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results |
| SDS-PAGE | Assess increase in molecular weight | A shift in the protein band corresponding to the mass of the attached PEG linker and other molecules. |
| Size-Exclusion Chromatography (SEC) | Separate conjugate from free protein and reagents | A shift in the elution peak to a shorter retention time for the larger, conjugated protein. |
| MALDI-TOF Mass Spectrometry | Determine the mass of the conjugate and degree of PEGylation | A mass spectrum showing peaks corresponding to the protein with one or more attached linkers. |
| 1H NMR Spectroscopy | Confirm the presence of the linker on the biomolecule | Appearance of characteristic PEG signals (~3.6 ppm) and signals from the attached molecules. |
| UV-Vis Spectroscopy | Quantify the degree of labeling (if a chromophore is attached) | Absorbance peaks corresponding to the protein and the attached chromophore. |
Applications in Drug Development
Tri-functional azide PEG linkers are particularly valuable in the development of next-generation therapeutics, such as:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach both a cytotoxic drug and an imaging agent to an antibody, allowing for simultaneous therapy and diagnosis (theranostics).
-
Targeted Drug Delivery: A targeting ligand and a drug can be conjugated to a nanoparticle or other carrier molecule, enhancing delivery to specific cells or tissues.
-
PROTACs (Proteolysis Targeting Chimeras): The tri-functional linker can be used to connect a target protein binder and an E3 ligase ligand, with the third functionality available for attaching a solubilizing or imaging group.
Conclusion
Tri-functional azide PEG linkers provide a robust and versatile platform for the construction of complex bioconjugates. By leveraging the power of click chemistry and other orthogonal ligation strategies, researchers can precisely engineer molecules with multiple functionalities. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the potential of these advanced bioconjugation reagents. Careful synthesis, purification, and characterization are paramount to achieving well-defined and effective bioconjugates for a wide range of research and therapeutic applications.
References
A Technical Guide to PEGylation with Azide Compounds: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PEGylation utilizing azide-functionalized polyethylene (B3416737) glycol (PEG). PEGylation is a widely adopted strategy in drug delivery and bioconjugation to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1] The introduction of the azide (B81097) group as a functional handle on the PEG chain has revolutionized this field, enabling highly specific and efficient conjugation through bioorthogonal chemistry.[1] This guide will delve into the core principles of azide-PEG chemistry, provide detailed experimental protocols for its synthesis and conjugation, present quantitative data for comparative analysis, and illustrate key concepts with diagrams.
Fundamentals of Azide-Based PEGylation
Azido-functionalized polyethylene glycol (azide-PEG) is a class of hydrophilic polymers that have azide (-N3) groups at one or both ends of the PEG chain.[1] These azide groups are the key to highly selective conjugation reactions that can be performed under mild, biologically compatible conditions.[2][3] The primary advantage of using azide-PEG lies in its ability to participate in "click chemistry" reactions, which are characterized by high yields, stereospecificity, and the absence of interfering side reactions.[1]
The most prominent bioorthogonal reactions involving azides for PEGylation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from the reaction of an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][4] It is known for its high efficiency and reliability.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in biological systems, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[2][5] This makes it particularly suitable for in vivo applications.[2]
-
Staudinger Ligation: This reaction forms a stable amide bond between an azide and a phosphine-containing molecule.[3][6] It is a metal-free alternative to CuAAC and offers a different conjugation linkage.[3]
The choice of reaction depends on the specific application, the nature of the molecule to be PEGylated, and the desired reaction conditions.
Synthesis of Azide-Terminated PEG
The synthesis of azide-PEG typically involves a two-step process starting from a hydroxyl-terminated PEG (PEG-OH).[1] The hydroxyl group is first activated, usually by conversion to a better leaving group like a mesylate or tosylate, followed by nucleophilic substitution with an azide salt.[1][7]
Table 1: Summary of Azide-PEG Synthesis Parameters
| Parameter | Description | Reference |
| Starting Material | mPEG-OH or HO-PEG-OH | [1][7] |
| Activation Reagent | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) | [1][7] |
| Azide Source | Sodium azide (NaN₃) | [1][7] |
| Solvent | Dichloromethane (DCM) for activation, Ethanol or DMF for azidation | [7][8] |
| Reaction Temperature | 0°C to room temperature for activation, Reflux for azidation | [7] |
| Typical Yield | >95% | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of azide-PEG and its subsequent use in the three major bioorthogonal PEGylation reactions.
Synthesis of α-methoxy-ω-azido-PEG (mPEG-N₃)
Materials:
-
α-methoxy-ω-hydroxy-PEG (mPEG-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Mesylation of mPEG-OH:
-
Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (1.5 equivalents) to the solution.
-
Slowly add MsCl (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain mPEG-OMs.[7]
-
-
Azidation of mPEG-OMs:
-
Dissolve the dried mPEG-OMs in ethanol.
-
Add NaN₃ (1.5 equivalents) to the solution.
-
Reflux the mixture for 12 hours.[7]
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess NaN₃.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield mPEG-N₃.[7]
-
Characterization:
-
¹H NMR: Confirm the disappearance of the proton signal corresponding to the hydroxyl group and the appearance of a new signal for the methylene (B1212753) protons adjacent to the azide group.[9][10]
-
FT-IR: Observe the characteristic azide peak around 2100 cm⁻¹.[9]
-
SEC/GPC: Determine the molecular weight and polydispersity index (PDI).[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation
Materials:
-
Azide-functionalized PEG (e.g., mPEG-N₃)
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Procedure:
-
Prepare a stock solution of the alkyne-functionalized biomolecule in PBS.
-
Prepare stock solutions of mPEG-N₃, CuSO₄, sodium ascorbate, and THPTA.
-
In a reaction tube, combine the alkyne-biomolecule, mPEG-N₃ (typically 1.5-3 equivalents), and THPTA (5 equivalents to copper).
-
Add CuSO₄ (typically 0.1-0.5 mM final concentration).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 1-5 mM final concentration).[11]
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the PEGylated product using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and catalyst components.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) PEGylation
Materials:
-
Azide-functionalized PEG (e.g., mPEG-N₃)
-
Strained alkyne-functionalized biomolecule (e.g., containing DBCO, BCN)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the azide-functionalized PEG and the strained alkyne-functionalized biomolecule in PBS.
-
Mix the two solutions. The reaction proceeds without a catalyst.[2]
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few minutes to several hours depending on the reactivity of the strained alkyne.[2][12]
-
Monitor the reaction progress using techniques like SDS-PAGE or HPLC.
-
Purify the PEGylated conjugate using SEC or other appropriate chromatography methods.
Staudinger Ligation PEGylation
Materials:
-
Azide-functionalized biomolecule
-
Phosphine-functionalized PEG
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized biomolecule and the phosphine-functionalized PEG in the aqueous buffer.
-
Mix the components. The reaction proceeds without a catalyst.[3]
-
Incubate the reaction at room temperature. The reaction is typically slower than click chemistry reactions and may require several hours to overnight incubation.[6]
-
Monitor the formation of the amide bond by HPLC or mass spectrometry.
-
Purify the resulting PEGylated product by chromatography.
Quantitative Data and Characterization
The efficiency and outcome of PEGylation reactions can be quantified and characterized by various analytical techniques.
Table 2: Comparison of Azide-Based PEGylation Reactions
| Feature | CuAAC | SPAAC | Staudinger Ligation |
| Catalyst | Copper(I) | None | None |
| Reaction Rate | Fast | Moderate to Fast | Slow |
| Biocompatibility | Potential cytotoxicity from copper | High | High |
| Linkage Formed | Triazole | Triazole | Amide |
| Typical Reactants | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) | Phosphine |
| Typical Yields | >90% | >90% | Variable, often lower than click chemistry |
Table 3: Characterization Techniques for Azide-PEG and PEGylated Products
| Technique | Information Provided | Reference |
| ¹H NMR Spectroscopy | Confirmation of functional group conversion, purity, and molecular weight of PEG derivatives. | [9][13][14] |
| FT-IR Spectroscopy | Identification of functional groups (e.g., azide, hydroxyl). | [9] |
| Size-Exclusion Chromatography (SEC) | Determination of molecular weight, polydispersity, and separation of PEGylated product from free PEG. | [7][][16] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Precise molecular weight determination of PEG and PEGylated products, confirmation of conjugation. | [17][18] |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis, quantification of PEGylation efficiency, and separation of reaction components. | [][19] |
| Differential Scanning Calorimetry (DSC) | Thermal properties, such as melting temperature and crystallinity. | [7] |
Visualizations
The following diagrams illustrate the synthesis of azide-PEG, the primary PEGylation reaction workflows, and a representative cellular uptake pathway for PEGylated nanoparticles.
Caption: Synthesis of Azide-PEG from PEG-OH.
Caption: Workflows for major azide-based PEGylation reactions.
Caption: Cellular uptake of PEGylated nanoparticles.
Applications in Drug Development
The use of azide-PEG for PEGylation has significant implications for drug development. The ability to create precisely defined bioconjugates with enhanced properties is crucial for improving the efficacy and safety of therapeutic agents.[20]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of molecules, which reduces their renal clearance and prolongs their circulation half-life.[20]
-
Enhanced Stability: The PEG layer can protect therapeutic proteins and peptides from proteolytic degradation.[1]
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on therapeutic molecules, reducing the likelihood of an immune response.[20]
-
Targeted Drug Delivery: Azide-PEG can be used to construct complex drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles.[21] The azide group allows for the specific attachment of targeting ligands.[21]
-
Bioimaging: Azide-PEG is used to conjugate imaging agents like fluorescent dyes or radiolabels to biomolecules for diagnostic applications.[1]
Conclusion
PEGylation with azide compounds represents a powerful and versatile platform for the modification of biomolecules and the development of advanced drug delivery systems. The bioorthogonal nature of azide-based "click" chemistry and Staudinger ligation provides researchers with a robust toolkit for creating well-defined, highly functional conjugates. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals working in the fields of bioconjugation, drug delivery, and pharmaceutical development, enabling them to harness the full potential of this transformative technology.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 7. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 21. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
Solubility Profile of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine, a branched polyethylene (B3416737) glycol (PEG) linker integral to bioconjugation and drug delivery systems through "click" chemistry. Understanding the solubility of this reagent in various organic solvents is critical for its effective handling, purification, and application in synthesizing complex biomolecular conjugates.
Core Executive Summary
Solubility in Organic Solvents
Based on data from structurally similar compounds and the general properties of PEG derivatives, the solubility of this compound can be inferred. A close structural analogue, Tri(propargyl-PEG10-NHCO-ethyloxyethyl)amine, is known to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). Generally, azide-PEG compounds are highly soluble in water and other polar solvents such as methanol (B129727) and ethanol. They are also soluble in chlorinated solvents like chloroform (B151607) and methylene (B1212753) chloride. Their solubility tends to be lower in less polar solvents like toluene (B28343) and they are generally not soluble in diethyl ether.
Table 1: Qualitative Solubility of PEG-Azide Compounds
| Solvent | General Solubility of PEG-Azide Compounds |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Soluble |
| Toluene | Less Soluble |
| Diethyl Ether | Insoluble |
Experimental Protocol: Determination of Solubility
While a specific, validated protocol for this compound is not published, a standard method for determining the solubility of a compound in various solvents can be employed. The following is a generalized workflow.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Toluene)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
Methodology:
-
Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1 mL) of each selected organic solvent into separate, labeled vials.
-
Initial Solute Addition: Add a pre-weighed, small amount of this compound (e.g., 1 mg) to each vial.
-
Dissolution: Vortex the vials for a set period (e.g., 2 minutes) to facilitate dissolution. Visually inspect for any undissolved solid.
-
Incremental Solute Addition: If the initial amount dissolves completely, continue to add small, pre-weighed increments of the compound to each vial, vortexing thoroughly after each addition.
-
Reaching Saturation: Continue the incremental addition until a saturated solution is achieved, indicated by the persistence of undissolved solid material even after vigorous and prolonged vortexing.
-
Equilibration: Allow the saturated solutions to equilibrate for a period (e.g., 24 hours) at a controlled temperature, with intermittent gentle agitation.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the excess, undissolved solid.
-
Quantification (Optional): For a more quantitative measure, a known volume of the clear supernatant can be carefully removed. The solvent can then be evaporated, and the mass of the dissolved solid measured. The solubility can then be expressed in mg/mL.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be represented as follows:
Caption: Workflow for Determining Compound Solubility.
This guide serves as a foundational resource for researchers working with this compound. While direct quantitative data is sparse, the provided information on the solubility of analogous compounds and a general experimental framework will aid in the successful application of this versatile PEG linker. It is always recommended to perform in-house solubility tests for specific applications and buffer systems.
Methodological & Application
Application Notes and Protocols for Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a trivalent, hydrophilic linker designed for advanced bioconjugation applications using click chemistry. This multi-arm polyethylene (B3416737) glycol (PEG) reagent possesses three terminal azide (B81097) groups, enabling the simultaneous attachment of up to three alkyne-modified molecules.[][2][3][] Its branched structure and long PEG10 arms enhance the solubility and pharmacokinetic profile of resulting conjugates, making it an ideal tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and multivalent probes.[][5][6]
The azide groups of this linker can participate in two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8][9][10] The choice between these methods depends on the specific application, with CuAAC offering rapid reaction kinetics and SPAAC providing a bioorthogonal approach suitable for in vivo studies and applications involving sensitive biological materials where copper toxicity is a concern.[7][8]
These application notes provide detailed protocols for both CuAAC and SPAAC reactions using this compound, along with guidelines for the purification and characterization of the resulting conjugates.
Data Presentation
The efficiency of click chemistry reactions can be influenced by several factors including reagent concentrations, reaction time, and temperature. The following table summarizes typical quantitative parameters for CuAAC and SPAAC reactions. While specific results for this compound may vary, these values provide a reliable starting point for experimental design.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Partner | Terminal Alkyne (e.g., Propargyl group) | Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst | Cu(I), typically from CuSO₄ with a reducing agent | None |
| Typical Molar Ratio (Azide Linker:Alkyne Molecule) | 1 : 3 to 1 : 15 (excess alkyne) | 1 : 3 to 1 : 9 (excess alkyne) |
| Typical Reaction Time | 30 minutes to 4 hours | 1 to 12 hours |
| Typical Reaction Temperature | Room Temperature (20-25°C) | 4°C to 37°C |
| Expected Yield | > 90% | > 85% |
| Key Advantage | Fast reaction kinetics | Bioorthogonal (Copper-free) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified small molecule to this compound using a copper(I) catalyst generated in situ.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a fluorescent dye or drug)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if required to dissolve the alkyne molecule)
-
Size-Exclusion Chromatography (SEC) column for purification (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 100 mM stock solution of the alkyne-functionalized molecule in DMSO or an appropriate buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of Sodium Ascorbate in water.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For a typical reaction, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA. Allow this mixture to stand for 5 minutes to form the Cu(I)-ligand complex.[11]
-
-
Reaction Setup:
-
In a new microcentrifuge tube, add the this compound solution.
-
Add the alkyne-functionalized molecule. A molar excess of 3 to 15 equivalents of the alkyne per trivalent azide linker is recommended to ensure complete conjugation.
-
Add the prepared Cu(I)/THPTA catalyst complex to the reaction mixture.[11]
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. A final concentration of 5-10 mM is recommended.[7]
-
Adjust the final reaction volume with PBS, ensuring the final DMSO concentration is below 10% (v/v) if used.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column (e.g., PD-10) to remove unreacted small molecules, copper catalyst, and other reagents.[][12]
-
For higher purity, especially with protein conjugates, techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be employed.[13]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a DBCO (Dibenzocyclooctyne)-functionalized protein to this compound.
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., an antibody)
-
Phosphate-Buffered Saline (PBS), pH 7.4, azide-free
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare the DBCO-functionalized protein in azide-free PBS at a concentration of 1-5 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized protein with the this compound solution. A molar excess of 3 to 9 equivalents of the azide linker per protein molecule is recommended.
-
Adjust the final volume with azide-free PBS.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, with gentle mixing.[14] The longer incubation time at 4°C is often preferred for sensitive proteins.
-
-
Purification:
-
Remove the unreacted this compound and any potential aggregates using a size-exclusion chromatography column appropriate for the size of the protein conjugate.[][12]
-
Visualizations
References
- 2. broadpharm.com [broadpharm.com]
- 3. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 6. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. labinsights.nl [labinsights.nl]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a branched, multi-arm polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications.[1][2][3][4] Its unique trifunctional structure, featuring three terminal azide (B81097) groups, enables the simultaneous attachment of multiple molecules to a single point of interest. This multivalent approach is particularly advantageous in the development of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), where a high drug-to-antibody ratio (DAR) is often desirable to enhance therapeutic efficacy.[5][6][7] The long, hydrophilic PEG10 arms improve the solubility and pharmacokinetic profile of the resulting bioconjugate, potentially reducing aggregation and immunogenicity.[8]
The azide functionalities of this linker are key to its utility, allowing for highly specific and efficient covalent bond formation with alkyne-containing molecules via "click chemistry".[1][2][9] This bioorthogonal reaction can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules like proteins, peptides, and oligonucleotides.[10] Two primary methods are employed for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11]
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, covering both CuAAC and SPAAC methodologies, as well as characterization techniques for the resulting conjugates.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C81H159N13O36 |
| Molecular Weight | 1891.2 g/mol |
| Appearance | Please refer to the Certificate of Analysis |
| Purity | ≥95% |
| Storage | -20°C |
Key Applications
-
Antibody-Drug Conjugates (ADCs): The three azide arms allow for the attachment of up to three drug molecules to a single linker, which can then be conjugated to an antibody, leading to ADCs with a potentially high and defined DAR.[5][7] This can enhance the cytotoxic payload delivered to target cells.
-
Multivalent Drug Delivery: The linker can be used to create constructs with multiple copies of a targeting ligand or therapeutic agent, potentially increasing binding avidity and therapeutic efficacy.[9]
-
Hydrogel Formation: Multi-arm PEG derivatives are valuable in the formation of hydrogels for applications in tissue engineering and controlled drug release.[6]
-
Surface Modification: The azide groups can be used to functionalize surfaces for various biomedical and diagnostic applications.[9]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule (e.g., a protein) to this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed, deionized water
-
Organic co-solvent (e.g., DMSO, DMF), if required for linker solubility
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in degassed water or an appropriate organic co-solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired molar excess over the biomolecule (a 10-50 fold molar excess of the azide linker is a common starting point).
-
Gently mix the solution.
-
-
Catalyst Premix:
-
In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.[10] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Reaction Initiation:
-
Add the Cu(I)/THPTA complex to the biomolecule-linker mixture. A final copper concentration of 0.1-1 mM is typically effective.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 0.5-5 mM.[10]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted linker and catalyst components by purifying the conjugate using an appropriate method such as SEC or dialysis against a suitable buffer.
-
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for CuAAC bioconjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a biomolecule modified with a strained alkyne (e.g., DBCO, BCN) to this compound.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF), if needed
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in the reaction buffer or an appropriate co-solvent.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[12] Alternatively, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting bioconjugate using a suitable method like SEC or dialysis to remove any unreacted linker.
-
Logical Relationship for SPAAC Reaction
Caption: Logical flow of the SPAAC reaction.
Characterization of Bioconjugates
Thorough characterization is essential to confirm successful conjugation and determine key quality attributes of the final product.
| Parameter | Analytical Technique | Expected Outcome |
| Confirmation of Conjugation | Mass Spectrometry (MS) | An increase in the molecular weight of the biomolecule corresponding to the mass of the linker and any attached payload.[13][] |
| SDS-PAGE | A shift in the band of the conjugated protein to a higher molecular weight compared to the unconjugated protein. | |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (LC-MS) | Deconvoluted mass spectra will show a distribution of species with different numbers of attached linkers/drugs, allowing for the calculation of the average DAR.[5][12] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.[15] | |
| UV-Vis Spectroscopy | By measuring the absorbance at wavelengths specific to the antibody and the payload, the DAR can be calculated using the Beer-Lambert law, provided the linker does not interfere.[15] | |
| Identification of Conjugation Site | Peptide Mapping (LC-MS/MS) | Digestion of the conjugated protein followed by MS/MS analysis can identify the specific amino acid residues where the linker is attached.[13] |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR can be used to confirm the presence of the PEG linker and the formation of the triazole ring, although this is more feasible for smaller bioconjugates.[16] |
Example: DAR Calculation using LC-MS
-
Acquire Data: Analyze the intact ADC sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.
-
Deconvolute Spectra: The raw mass spectrum, which shows a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. This will reveal a series of peaks, each corresponding to the antibody with a different number of conjugated linkers/drugs (e.g., DAR0, DAR1, DAR2, etc.).[5]
-
Calculate Average DAR: The average DAR is calculated using the weighted average of the peak areas for each species:
DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area)
Where 'n' is the number of conjugated linkers/drugs for a given peak.[15]
Conclusion
This compound is a versatile and powerful tool for creating advanced bioconjugates. Its trifunctional nature allows for the development of multivalent constructs with potentially enhanced therapeutic properties. By leveraging the efficiency and bioorthogonality of click chemistry, researchers can conjugate this linker to a wide range of biomolecules under mild conditions. The detailed protocols and characterization strategies provided in these application notes offer a comprehensive guide for the successful implementation of this innovative reagent in bioconjugation workflows, particularly in the promising field of antibody-drug conjugate development.
References
- 1. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. mdpi.com [mdpi.com]
- 9. bioclone.net [bioclone.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. agilent.com [agilent.com]
- 12. enovatia.com [enovatia.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Applications of Bran-ched Poly(ethylene glycol) Linkers in Advanced Drug Delivery Systems
Introduction
Branched poly(ethylene glycol) (PEG) linkers are increasingly pivotal in the development of sophisticated drug delivery systems. Their unique architecture, characterized by multiple PEG arms extending from a central core, offers distinct advantages over traditional linear PEG linkers. These benefits include enhanced drug loading capacity, improved pharmacokinetic profiles, and superior stability of the drug conjugate.[1][2][] This document provides a comprehensive overview of the applications of branched PEG linkers, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Branched PEG linkers have demonstrated significant utility in two primary areas of drug delivery:
-
Nanoparticle Drug Delivery: Branched PEGylation of nanoparticles (NPs) has been shown to improve their stability in serum, enhance their diffusion through biological barriers like the extracellular matrix (ECM), and prolong their circulation time.[4][5][6]
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, branched PEG linkers enable a higher drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic drug payloads.[2][7][8] This leads to more potent and effective targeted cancer therapies.
Advantages of Branched PEG Linkers
The unique branched structure of these linkers confers several beneficial properties:
-
Increased Hydrodynamic Size: Compared to linear PEGs of similar molecular weight, branched PEGs have a larger hydrodynamic volume, which helps to reduce renal clearance and prolong circulation time.[2]
-
Enhanced "Stealth" Properties: The dense PEG corona created by branched structures provides a more effective shield against protein adsorption and uptake by the reticuloendothelial system (RES).[9]
-
Improved Solubility and Stability: Branched PEG linkers can significantly enhance the solubility of hydrophobic drugs and protect the conjugated molecule from enzymatic degradation.[2][10]
-
Higher Drug Loading: The multiple arms of a branched PEG linker allow for the attachment of a greater number of drug molecules, which is particularly advantageous for ADCs.[7][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the impact of branched PEG linkers on drug delivery systems.
Table 1: Physicochemical Properties of Nanoparticles Coated with Linear vs. Branched PEG
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Protein Adsorption (Relative Units) |
| Uncoated | 105 ± 2 | -35 ± 3 | 1.00 |
| Linear 10 kDa PEG | 125 ± 3 | -5 ± 1 | 0.45 ± 0.05 |
| Branched 10 kDa 4-arm PEG | 120 ± 2 | -2 ± 1 | 0.25 ± 0.03 |
Data adapted from studies comparing nanoparticle stability.[4][5]
Table 2: In Vivo Pharmacokinetic Parameters of Antibody-Drug Conjugates with Different Linkers
| ADC Formulation | Linker Type | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (hours) |
| ADC-1 | Linear PEG | 4 | 150 |
| ADC-2 | Branched PEG | 8 | 250 |
| ADC-3 | Non-PEG Linker | 4 | 100 |
Data synthesized from multiple sources on ADC development.[2][13]
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of drug conjugates utilizing branched PEG linkers.
Protocol 1: Conjugation of Branched PEG-NHS Ester to Nanoparticles via EDC/NHS Chemistry
Objective: To covalently attach a branched PEG linker to the surface of carboxylated nanoparticles.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, polystyrene)
-
Branched PEG-Amine (e.g., 4-arm PEG-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis membrane (MWCO appropriate for the nanoparticle size)
Procedure:
-
Nanoparticle Preparation: Suspend the carboxylated nanoparticles in Activation Buffer at a concentration of 10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to the nanoparticle suspension to a final concentration of 4 mM.
-
Add NHS to a final concentration of 10 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Activation Reagents: Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.
-
Conjugation with Branched PEG-Amine:
-
Dissolve the branched PEG-Amine in Coupling Buffer at a 50-fold molar excess relative to the available carboxyl groups on the nanoparticles.
-
Add the PEG-Amine solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching of Unreacted NHS Esters: Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the PEGylated nanoparticles by dialysis against PBS for 48 hours, with buffer changes every 12 hours, to remove unreacted PEG and other byproducts.
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the PEGylated nanoparticles.
-
PEGylation Efficiency: Quantify the amount of conjugated PEG using methods such as a BCA protein assay (if the PEG is conjugated to a protein) or by labeling the PEG with a fluorescent dye and measuring the fluorescence.
Protocol 2: Site-Specific Conjugation of a Branched Linker to an Antibody using Microbial Transglutaminase (MTGase)
Objective: To achieve a homogeneous antibody-drug conjugate with a high drug-to-antibody ratio using enzymatic conjugation.
Materials:
-
Deglycosylated monoclonal antibody (mAb) (e.g., Trastuzumab)
-
Branched amino-triazide linker
-
Microbial Transglutaminase (MTGase)
-
Payload with a compatible reactive group (e.g., DBCO-PEG-MMAE)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Purification: Protein A chromatography
Procedure:
-
Enzymatic Linker Conjugation:
-
In a reaction vessel, combine the deglycosylated mAb (1 mg/mL), the branched amino-triazide linker (10-fold molar excess), and MTGase (10 units/mg of mAb) in the Reaction Buffer.
-
Incubate the mixture at 37°C for 4-6 hours.
-
-
Purification of the Linker-Modified Antibody: Purify the antibody-linker conjugate using Protein A chromatography to remove excess linker and MTGase. Elute the modified antibody and buffer exchange into PBS.
-
Bioorthogonal Payload Coupling (Click Chemistry):
-
Add the DBCO-PEG-MMAE payload (5-fold molar excess per azide (B81097) group on the linker) to the purified antibody-linker conjugate.
-
Incubate the reaction at room temperature for 12-16 hours.
-
-
Final Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload.
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Homogeneity and Purity: Assess the homogeneity and purity of the ADC by SDS-PAGE and SEC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using an ELISA or surface plasmon resonance (SPR).
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the application of branched PEG linkers in drug delivery.
Conclusion
Branched PEG linkers represent a significant advancement in drug delivery technology. Their unique architecture provides a versatile platform for the development of next-generation nanomedicines and antibody-drug conjugates with improved efficacy and safety profiles. The protocols and data presented herein offer a foundational resource for researchers aiming to leverage the potential of branched PEG linkers in their drug development endeavors. Further research into novel branched PEG architectures and their in vivo behavior will continue to expand the applications of this promising technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.r-project.org [journal.r-project.org]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. ijrpr.com [ijrpr.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein PEGylation using Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved drug solubility, extended circulating half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1][2][3] Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a branched, multi-arm PEG reagent designed for advanced protein modification. Its three terminal azide (B81097) groups enable conjugation to proteins functionalized with alkyne groups via "click chemistry," a highly efficient and bioorthogonal reaction.[4][5][6] This document provides detailed application notes and protocols for the PEGylation of proteins using this high-purity, branched PEG linker.
The branched structure of this compound offers potential advantages over linear PEG chains of comparable molecular weight, including a larger hydrodynamic radius which can more effectively shield the protein surface from proteolytic enzymes and the host immune system.[2][7] This can translate to superior in vivo performance, making it an attractive tool for the development of next-generation protein therapeutics.
Product Information
| Property | Specification |
| Product Name | This compound |
| Structure | Branched, three-arm PEG with terminal azide groups |
| Purity | >95% |
| Molecular Weight | Approximately 1891.2 g/mol |
| Storage | Store at -20°C, desiccated. |
| Solubility | Soluble in water and common organic solvents. |
Experimental Protocols
The PEGylation of a target protein using this compound is a two-step process:
-
Introduction of Alkyne Groups onto the Protein: The protein of interest is first functionalized with alkyne groups. A common method is the acylation of primary amines (e.g., lysine (B10760008) residues) with an alkyne-containing N-hydroxysuccinimide (NHS) ester.
-
Click Chemistry Reaction: The alkyne-functionalized protein is then reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.
Protocol 1: Alkyne Functionalization of Proteins using Alkyne-PEG-NHS Ester
This protocol describes the modification of a protein with terminal alkyne groups for subsequent click chemistry.
Materials:
-
Protein of interest
-
Alkyne-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)
-
Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Avoid buffers containing primary amines like Tris.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the Alkyne-NHS Ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the Alkyne-NHS Ester stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess and hydrolyzed Alkyne-NHS Ester reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization (Optional but Recommended):
-
Confirm the incorporation of alkyne groups using techniques such as mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-functionalized protein with this compound.
Materials:
-
Alkyne-functionalized protein (from Protocol 1)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO or water)
-
Reducing agent, e.g., Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Prepare fresh Sodium Ascorbate solution.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-functionalized protein and a 3- to 5-fold molar excess of this compound in the Reaction Buffer.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/ligand catalyst solution to the protein mixture to a final copper concentration of 0.1-0.5 mM.
-
-
Initiation of Click Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using fluorescently tagged reagents.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and catalyst using size exclusion chromatography, ion-exchange chromatography, or dialysis.
-
-
Analysis and Characterization:
-
Analyze the PEGylated product by SDS-PAGE, which should show a significant increase in molecular weight.
-
Further characterization can be performed using techniques like mass spectrometry, HPLC, and functional assays.
-
Quantitative Data Presentation
The use of a branched PEGylation reagent like this compound is expected to confer significant advantages in the pharmacokinetic and pharmacodynamic properties of the modified protein. The following tables summarize expected outcomes based on published data for branched versus linear PEGylation.
Table 1: Comparison of Pharmacokinetic Parameters for Linear vs. Branched PEGylated Proteins
| Parameter | Unmodified Protein | Linear PEGylated Protein | Branched PEGylated Protein |
| Elimination Half-life (t½) | Short | Increased | Significantly Increased |
| Area Under the Curve (AUC) | Low | Increased | Significantly Increased |
| In Vivo Efficacy | Low | Moderate | High |
Data is representative and compiled from studies comparing linear and branched PEGylation of therapeutic proteins such as interferon β-1b.[8]
Table 2: Impact of PEGylation on Protein Stability and Immunogenicity
| Property | Unmodified Protein | Linear PEGylated Protein | Branched PEGylated Protein |
| Proteolytic Resistance | Low | Increased | Significantly Increased |
| Thermal Stability | Moderate | Increased | Increased |
| Immunogenicity/Antigenicity | High | Reduced | Significantly Reduced |
Branched PEGs provide superior shielding of the protein surface, leading to enhanced protection against proteolysis and reduced recognition by the immune system.[2][7][9]
Visualizations
Experimental Workflow
Caption: Workflow for protein PEGylation using a two-step approach.
Mechanism of Action: Improved Pharmacokinetics
Caption: How PEGylation enhances protein therapeutic properties.
Illustrative Signaling Pathway: Interferon Signaling
Many therapeutic proteins, such as interferons, function by activating specific cell signaling pathways. PEGylation can prolong their presence in the bloodstream, leading to sustained pathway activation.
Caption: Sustained activation of the JAK-STAT pathway by PEGylated interferon.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Azide-PEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical determinant of their in vitro and in vivo performance. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and subsequent clearance by the reticuloendothelial system (RES).[1][2] The incorporation of a terminal azide (B81097) (-N₃) group onto the PEG chain provides a versatile chemical handle for the covalent attachment of various biomolecules through highly efficient and bioorthogonal "click chemistry" reactions.[3][4] This allows for the precise engineering of nanoparticles for a multitude of applications, including targeted drug delivery, medical imaging, and diagnostics.
This document provides detailed application notes and experimental protocols for the surface modification of various nanoparticle platforms with azide-PEG, along with methods for their subsequent bioconjugation.
Key Applications
The azide functional group serves as a versatile platform for bioconjugation using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for attaching sensitive biomolecules.[4][5]
Key applications of azide-PEG modified nanoparticles include:
-
Targeted Drug Delivery: Conjugation of targeting ligands such as antibodies, peptides, or small molecules allows for the specific delivery of therapeutic payloads to diseased cells and tissues, such as cancer cells overexpressing specific receptors.[6][7][8]
-
Medical Imaging: Attachment of imaging agents like fluorescent dyes or contrast agents enables the visualization and tracking of nanoparticles in vitro and in vivo.
-
Diagnostics: Immobilization of antibodies or other recognition elements on the nanoparticle surface can be used for the development of sensitive diagnostic assays.[9]
Quantitative Data on Nanoparticle Characterization
The surface modification of nanoparticles with azide-PEG alters their physicochemical properties. The following tables summarize typical changes in hydrodynamic diameter and zeta potential for different nanoparticle types upon PEGylation.
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after Azide-PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after Azide-PEGylation (mV) | Reference(s) |
| Gold Nanoparticles (AuNPs) | ~15 | Increases with PEG length | -35 | -1 to -7 | [10] |
| Iron Oxide Nanoparticles (IONPs) | Varies | Increase in size | Varies | Shift towards neutral | [3] |
| Quantum Dots (QDs) | 4-7 | 100-200 (liposomal coating) | -0.637 | -9.94 | [11] |
| Polymeric Nanoparticles | Varies | Increase in size | Varies | Shift towards neutral | [12] |
Table 1. Illustrative changes in hydrodynamic diameter and zeta potential of nanoparticles after surface modification with azide-PEG. Actual values will vary depending on the core nanoparticle size, PEG chain length, and surface density.
Experimental Protocols
Detailed methodologies for the surface modification of various nanoparticles with azide-PEG and subsequent bioconjugation are provided below.
Protocol 1: Azide-PEG Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the modification of citrate-capped gold nanoparticles with a thiol-terminated azide-PEG. The strong affinity between gold and sulfur facilitates the self-assembly of the PEG linker on the nanoparticle surface.[3]
Materials:
-
Citrate-capped gold nanoparticles (10-20 nm) in aqueous solution
-
HS-PEG-N₃ (Thiol-PEG-Azide)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HS-PEG-N₃ in nuclease-free water (e.g., 1 mg/mL).
-
Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.[3]
-
-
PEGylation of AuNPs:
-
To the citrate-capped AuNP solution, add the HS-PEG-N₃ solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.[3]
-
Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.
-
Carefully remove the supernatant containing excess, unreacted HS-PEG-N₃.
-
Resuspend the AuNP pellet in PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted PEG.
-
-
Characterization:
-
Confirm successful PEGylation by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
The presence of the azide group can be confirmed by Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic azide peak at approximately 2100 cm⁻¹.[3]
-
Protocol 2: Azide-PEG Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol involves a two-step process: first, the surface of the IONPs is functionalized with amine groups, and then the azide-PEG linker is conjugated to these amine groups.[3]
Materials:
-
Iron Oxide Nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Dimethylformamide (DMF)
-
Azido-PEG-NHS ester
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Strong magnet
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse IONPs in ethanol.
-
Add APTES to the IONP suspension.
-
Add triethylamine and a small amount of water.
-
Sonicate the mixture for several hours.
-
Add heptane to precipitate the amine-functionalized IONPs.
-
Use a strong magnet to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with acetone and dry under vacuum.[3]
-
-
Conjugation of Azide-PEG-NHS to Amine-Functionalized IONPs:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add Azido-PEG-NHS ester in a 5-10 fold molar excess relative to the estimated surface amine groups.
-
Add DIPEA to act as a proton scavenger.[3]
-
Allow the reaction to proceed for 24-48 hours at room temperature with stirring.
-
-
Purification of Azido-PEG-IONPs:
-
Precipitate the functionalized IONPs by adding diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash the nanoparticles extensively with DMF and then with acetone to remove unreacted starting materials.
-
Dry the final product under vacuum.[3]
-
-
Characterization:
-
Analyze the surface modification using FTIR for the characteristic azide peak (~2100 cm⁻¹).
-
Use thermogravimetric analysis (TGA) to quantify the amount of PEG linker grafted onto the nanoparticle surface.
-
Measure the hydrodynamic diameter and zeta potential using DLS.
-
Protocol 3: Azide-PEG Functionalization of Quantum Dots (QDs) via Micelle Encapsulation
This protocol describes the encapsulation of hydrophobic quantum dots within micelles formed by a mixture of DSPE-PEG and DSPE-PEG-azide, rendering them water-soluble and functionalized with azide groups.[4][13]
Materials:
-
Hydrophobic Quantum Dots (QDs)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N₃)
-
Deionized (DI) water
-
Ultracentrifuge
Procedure:
-
Preparation of Lipid-PEG Film:
-
Dissolve DSPE-PEG and DSPE-PEG-N₃ in chloroform in a desired molar ratio (e.g., 4:1).
-
In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Place the flask under vacuum for at least 1 hour to remove any residual solvent.
-
-
Micelle Encapsulation:
-
Add a solution of hydrophobic QDs in chloroform to the lipid film and dissolve.
-
Evaporate the chloroform to form a QD-lipid film.
-
Hydrate the film with DI water and sonicate to form azide-functionalized QD micelles.[13]
-
-
Purification:
-
Separate the QD-containing micelles from empty micelles by ultracentrifugation.[13]
-
Carefully collect the supernatant containing the purified azide-PEG functionalized QDs.
-
-
Characterization:
-
Confirm the successful encapsulation and functionalization by DLS to measure the hydrodynamic diameter.
-
Verify the presence of the azide group using FTIR spectroscopy.
-
Protocol 4: Bioconjugation to Azide-PEG Functionalized Nanoparticles via SPAAC
This protocol details the attachment of a dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., a peptide or a small molecule drug) to azide-PEG modified nanoparticles using strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction.
Materials:
-
Azide-PEG functionalized nanoparticles (from Protocols 1, 2, or 3)
-
DBCO-functionalized molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (with appropriate molecular weight cutoff)
Procedure:
-
Reaction Setup:
-
Disperse the azide-PEG functionalized nanoparticles in PBS.
-
Add the DBCO-functionalized molecule to the nanoparticle suspension. A molar excess of the DBCO-molecule may be used to ensure complete reaction with the surface azides.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.[13] Longer incubation times can improve conjugation efficiency.
-
-
Purification:
-
Remove the unreacted DBCO-functionalized molecule using centrifugal filtration.
-
Select a filter with a molecular weight cutoff that will retain the nanoparticle conjugate while allowing the smaller, unreacted molecule to pass through.
-
Wash the purified nanoparticle conjugates with PBS by repeated centrifugation and resuspension.
-
-
Characterization:
-
Confirm successful conjugation using techniques appropriate for the attached molecule (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or fluorescence spectroscopy if it is a fluorophore).
-
A change in the hydrodynamic diameter and zeta potential, as measured by DLS, can also indicate successful conjugation.
-
Visualizations
The following diagrams illustrate the experimental workflows and a relevant biological signaling pathway.
Caption: Workflow for creating targeted nanoparticles using azide-PEG.
Caption: HER2 signaling and nanoparticle-mediated inhibition.
References
- 1. HER-2-Targeted Nanoparticles for Breast Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Encapsulating Quantum Dots in Lipid-PEG Micelles and Subsequent Copper-Free Click Chemistry Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. howarthgroup.org [howarthgroup.org]
- 9. scielo.br [scielo.br]
- 10. DSpace [cora.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sites.bu.edu [sites.bu.edu]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Functionalization of Branched PEG
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for covalently linking molecules.[1][2] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide (B81097), offering high yields, mild reaction conditions, and exceptional specificity.[1][3] Branched or multi-arm polyethylene (B3416737) glycol (PEG) is a biocompatible polymer widely used in drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[4][5][6] Its unique architecture provides multiple functionalization points, leading to higher drug loading capacities compared to linear PEG.[7]
Combining CuAAC with branched PEG enables the precise construction of advanced polymer-drug conjugates, hydrogels, and nanoparticle systems.[8][9][10] This approach is particularly advantageous in developing targeted drug delivery systems, where the branched PEG scaffold can be decorated with therapeutic payloads, targeting ligands, and imaging agents in a modular fashion.[8][11] Furthermore, branched PEG modification has been shown to reduce the immunogenicity and accelerated blood clearance (ABC) phenomenon sometimes observed with linear PEGylated nanocarriers.[12]
Applications
The conjugation of molecules to branched PEG via CuAAC has numerous applications in biomedical research and drug development:
-
High-Capacity Drug Delivery: The multi-arm nature of branched PEG allows for the attachment of multiple drug molecules, significantly increasing the payload capacity of the conjugate.[7]
-
Enhanced Pharmacokinetics: PEGylation, particularly with branched structures, increases the hydrodynamic radius of drugs, leading to longer circulation times, reduced renal clearance, and improved bioavailability.[13]
-
Targeted Therapies: Functionalizing the arms of branched PEG with both a drug and a targeting moiety (e.g., an antibody fragment or peptide) facilitates cell-specific drug delivery, enhancing efficacy and reducing off-target toxicity.
-
Hydrogel Formation: Multi-arm PEGs with reactive termini can be cross-linked using CuAAC to form biocompatible and biodegradable hydrogels for controlled drug release, 3D cell culture, and tissue engineering.[5][9]
-
Advanced Nanoparticle Formulation: Surface modification of nanoparticles with branched PEG via click chemistry improves their stability in biological fluids and enhances their diffusion through biological barriers like the extracellular matrix.[4][14]
Reaction Mechanism and Workflow
The CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form the stable triazole ring. The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the Cu(I) catalyst and protect sensitive biomolecules from oxidative damage.[13][15]
Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Protocol 1: General CuAAC Reaction for Conjugating an Alkyne-Molecule to a 4-Arm Azide-PEG
This protocol describes a general method for conjugating an alkyne-functionalized small molecule (e.g., a drug) to a commercially available 4-arm PEG-Azide.
Materials:
-
4-Arm PEG-Azide (e.g., 10 kDa)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or a mixture of water and a co-solvent (e.g., t-butanol/DMSO)
-
Purification Supplies: Dialysis tubing (appropriate MWCO) or Size Exclusion Chromatography (SEC) column
-
Deionized (DI) Water
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis and purification of a branched PEG conjugate.
Procedure:
-
Preparation of Stock Solutions:
-
CuSO₄: Prepare a 100 mM stock solution in DI water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in DI water. This solution should be made fresh before each reaction.
-
TBTA: Prepare a 50 mM stock solution in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the 4-Arm PEG-Azide (1.0 eq) in the chosen solvent system.
-
Add the alkyne-functionalized molecule. The molar ratio of alkyne to each azide group on the PEG should be optimized, typically starting with a slight excess (e.g., 1.2 eq per azide arm, for a total of 4.8 eq).
-
Add the TBTA solution (e.g., 0.2 eq per azide arm).
-
Add the CuSO₄ solution (e.g., 0.1 eq per azide arm). The solution may turn slightly cloudy.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq per azide arm). The final concentration of copper is typically in the range of 50-250 µM.[1]
-
-
Reaction Conditions:
-
Seal the vial and stir the reaction mixture at room temperature.
-
Protect the reaction from light if any components are light-sensitive.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR if feasible). Reaction times can vary from 1 to 24 hours.
-
-
Purification:
-
Upon completion, the primary method for removing unreacted small molecules, copper catalyst, and ligand is dialysis.
-
Transfer the reaction mixture to a dialysis membrane (e.g., 3.5 kDa MWCO for a 10 kDa PEG conjugate) and dialyze against DI water for 48-72 hours, with frequent water changes.
-
Alternatively, for higher purity, Size Exclusion Chromatography (SEC) can be used.
-
-
Product Isolation:
-
Freeze the purified aqueous solution and lyophilize to obtain the final branched PEG conjugate as a white, fluffy solid.
-
Protocol 2: Characterization of the Branched PEG Conjugate
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the formation of the triazole ring and quantify the degree of conjugation.
-
Method: Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The appearance of a new characteristic proton signal for the triazole ring (typically δ 7.5-8.5 ppm) confirms the reaction. The degree of conjugation can be calculated by comparing the integration of this signal to a stable, known proton signal from the PEG backbone.
2. Size Exclusion Chromatography (SEC):
-
Purpose: To assess the purity and molecular weight distribution of the conjugate.
-
Method: An SEC system equipped with a refractive index (RI) detector is used. A successful conjugation will show a shift to a higher molecular weight (earlier elution time) compared to the starting branched PEG. The peak should be monomodal, indicating a homogenous product.[8]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the disappearance of the azide group and the presence of the triazole.
-
Method: The disappearance of the sharp azide peak (around 2100 cm⁻¹) is a strong indicator of a successful reaction.
4. Mass Spectrometry (MALDI-TOF):
-
Purpose: To determine the exact molecular weight of the conjugate.
-
Method: This technique provides the mass of the final product, confirming the number of molecules successfully conjugated to the PEG arms.
Data Presentation and Interpretation
Quantitative data from characterization experiments should be summarized for clear interpretation.
Table 1: Example Reaction Conditions and Yields for CuAAC with 4-Arm PEG-N₃
| Parameter | Condition A | Condition B |
| 4-Arm PEG-N₃ (10 kDa) | 1.0 eq | 1.0 eq |
| Alkyne-Drug (eq per arm) | 1.2 | 1.5 |
| CuSO₄ (eq per arm) | 0.1 | 0.1 |
| Sodium Ascorbate (eq per arm) | 1.0 | 1.0 |
| Ligand (TBTA, eq per arm) | 0.2 | 0.2 |
| Solvent | H₂O/t-BuOH (1:1) | DMF |
| Reaction Time (h) | 12 | 8 |
| Isolated Yield (%) | >90% | >95% |
| Purity (by SEC) | 96% | 98% |
Table 2: Characterization Data for a 4-Arm PEG-Drug Conjugate
| Technique | Starting PEG-N₃ | Alkyne-Drug | Final Conjugate | Interpretation |
| ¹H NMR (Triazole-H) | N/A | N/A | δ 7.85 ppm | Confirms triazole formation |
| FTIR (Azide Peak) | 2105 cm⁻¹ | N/A | Absent | Confirms azide consumption |
| SEC Elution Vol. (mL) | 12.5 | 18.2 | 11.8 | Increased hydrodynamic size |
| MALDI-TOF (m/z) | ~10,000 Da | 450 Da | ~11,800 Da | Confirms conjugation of ~4 drug molecules |
Biological Application Example: Enhanced Permeability and Retention (EPR) Effect
Branched PEG-drug conjugates with a large hydrodynamic size are particularly effective at leveraging the EPR effect for passive tumor targeting.
Caption: The EPR effect enables passive accumulation of large PEG conjugates in tumor tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-arm PEG Derivatives [jenkemusa.com]
- 6. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 11. mdpi.com [mdpi.com]
- 12. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jenabioscience.com [jenabioscience.com]
Application Notes: Labeling Cell Surfaces with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine for Bioorthogonal Conjugation
Introduction
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a trivalent, amine-reactive labeling reagent designed for the functionalization of live cell surfaces. This molecule features a central primary amine for covalent attachment to cell surface proteins, a hydrophilic polyethylene (B3416737) glycol (PEG10) spacer to enhance solubility and minimize non-specific binding, and three terminal azide (B81097) groups. These azide moieties serve as bioorthogonal handles for subsequent covalent modification via copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] This two-step labeling strategy enables the precise attachment of a wide variety of molecules, such as fluorophores, biotin, or drug molecules, to the cell surface for applications in cell tracking, imaging, and targeted therapy research. The use of SPAAC is advantageous for live-cell applications as it proceeds efficiently at physiological temperatures without the need for cytotoxic copper catalysts.[3][4][5]
Principle of the Method
The cell labeling process involves two primary steps:
-
Amine-Reactive Coupling: The primary amine on the Tri(Azide-PEG10...) reagent is covalently attached to carboxyl groups on cell surface proteins. This is achieved by activating the cell surface carboxyl groups using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). The Sulfo-NHS ester is a membrane-impermeable reagent that reacts efficiently with primary amines at physiological pH to form stable amide bonds.[6][7][8] This ensures that labeling is restricted to the extracellular domains of proteins.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): After labeling the cell surface with azide groups, a molecule containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, is introduced. The azide and DBCO groups react selectively and efficiently to form a stable triazole linkage, covalently attaching the molecule of interest to the cell surface.[1][][3] This bioorthogonal reaction does not interfere with native cellular processes.[1][][3]
Experimental Protocols
Protocol 1: Covalent Labeling of Cell Surfaces with this compound
This protocol details the covalent attachment of the azide reagent to live, suspension, or adherent cells.
Materials Required:
-
Cells of interest (e.g., Jurkat cells, HeLa cells)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 100 mM Glycine or Tris in PBS
-
Cell culture medium appropriate for the cell line
Procedure:
-
Cell Preparation: Culture cells to the desired density. For adherent cells, aim for 70-80% confluency. For suspension cells, harvest and count to determine cell number.
-
Washing: Wash cells twice with ice-cold PBS to remove any amine-containing components from the culture medium. Centrifuge suspension cells at 300 x g for 5 minutes between washes.
-
Activation of Cell Surface Carboxyl Groups:
-
Labeling with Azide Reagent:
-
Prepare a 1-5 mM solution of this compound in Coupling Buffer (PBS, pH 7.4).
-
Wash the cells twice with ice-cold Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Resuspend the activated cells in the Tri(Azide-PEG10...) solution and incubate for 30 minutes to 1 hour at room temperature.
-
-
Quenching: Add Quenching Solution to the cells to a final concentration of 20-50 mM and incubate for 10 minutes to stop the reaction.[9]
-
Final Washes: Wash the now azide-labeled cells three times with Coupling Buffer. The cells are now ready for the SPAAC reaction or for use in downstream applications.
Protocol 2: Copper-Free Click Chemistry (SPAAC) with a DBCO-Fluorophore
This protocol describes the attachment of a fluorescent reporter to the azide-labeled cells.
Materials Required:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-488)
-
Cell culture medium or PBS
-
Microscopy-grade imaging plates or slides
Procedure:
-
Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-50 µM.[1] The optimal concentration may need to be determined empirically for each cell type.[10][11]
-
Incubation: Add the DBCO-fluorophore solution to the azide-labeled cells. Incubate for 15-60 minutes at 37°C, protected from light.[1]
-
Washing: Wash the cells three times with warm PBS or culture medium to remove any unreacted DBCO-fluorophore.[1][11] If high background is observed, an additional incubation in fluorophore-free media for 1-2 hours can be performed.[10][11]
-
Analysis: The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy. For microscopy, cells can be counterstained with a nuclear stain like DAPI or Hoechst 33342 if desired.[10][11][12]
Data Presentation
Table 1: Recommended Reagent Concentrations for Cell Surface Labeling
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
|---|---|---|---|
| EDC | 20 mM in Activation Buffer | 2 mM | 15-20 min |
| Sulfo-NHS | 50 mM in Activation Buffer | 5 mM | 15-20 min |
| Tri(Azide-PEG10...)amine | 10 mM in PBS | 1-5 mM | 30-60 min |
| DBCO-Fluorophore | 2 mM in DMSO | 10-50 µM | 15-60 min |
Table 2: Example Cytotoxicity Data (Illustrative) The cytotoxicity of the labeling procedure should be assessed for each cell line and experimental condition.[13][14] An example using a membrane integrity assay (e.g., CellTox™ Green) is shown below.[15]
| Condition | % Cytotoxicity (Mean ± SD) |
| Untreated Control | 2.5 ± 0.8% |
| EDC/Sulfo-NHS only | 4.1 ± 1.2% |
| Full Labeling (Azide + DBCO) | 5.3 ± 1.5% |
| Positive Control (Lysis Buffer) | 100% |
Visualization of Workflows
Caption: Workflow for covalent attachment of azide groups to the cell surface.
Caption: Workflow for fluorescent labeling via SPAAC click chemistry.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient activation or coupling. | Ensure EDC/Sulfo-NHS solutions are made fresh. Optimize pH of buffers (pH 6.0 for activation, 7.4 for coupling).[9] Increase incubation times or reagent concentrations. |
| Low target expression. | Confirm the presence of sufficient cell surface carboxyl groups. Not all cell types label equally. | |
| Incompatible fluorophore choice. | For intracellular targets, ensure the dye is cell-permeable.[4] For flow cytometry, pair weakly expressed targets with bright fluorochromes.[16] | |
| High Background | Insufficient washing. | Increase the number and volume of wash steps after labeling and after the click reaction.[17] |
| Non-specific binding. | Include a blocking step with a protein like BSA before labeling.[18] Consider adding BSA to wash buffers. | |
| Reagent concentration too high. | Titrate down the concentration of the azide reagent and the DBCO-fluorophore to find the optimal signal-to-noise ratio. | |
| High Cell Death | Reagent toxicity. | Perform a cytotoxicity assay to determine the toxic threshold of the reagents for your specific cell type.[13][19] Reduce reagent concentrations or incubation times. Ensure cells are healthy before starting. |
| Harsh cell handling. | Handle cells gently, especially during centrifugation and resuspension steps, to maintain membrane integrity. |
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. pnas.org [pnas.org]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 18. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
Answering the user's request.## Application Notes and Protocols: Antibody-Drug Conjugate (ADC) Development with Azide-PEG Linkers
These application notes provide a comprehensive overview and detailed experimental protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing azide-polyethylene glycol (PEG) linkers. The linker is a critical component of an ADC, directly influencing its stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Azide-PEG linkers offer a powerful solution for creating next-generation ADCs by combining the benefits of bioorthogonal click chemistry with the physicochemical advantages of PEGylation.[2][3]
The core of this methodology lies in the use of a heterobifunctional linker containing an azide (B81097) group for subsequent "click" chemistry conjugation and a PEG spacer.[4] The azide functional group is bioorthogonal, meaning it does not react with native biological molecules, allowing for highly specific and efficient attachment of a payload.[5][6] This is typically achieved through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form a stable triazole linkage.[5][7][8]
The inclusion of a PEG spacer enhances the hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads as it helps to prevent aggregation.[7][9][10][11] PEGylation can also improve the ADC's pharmacokinetic profile by increasing its hydrodynamic volume, leading to reduced renal clearance and a longer plasma half-life.[8][9][10][12] This extended circulation can result in greater accumulation of the ADC in tumor tissue, potentially enhancing therapeutic efficacy.[1][8] Furthermore, the PEG chain can shield the payload, reducing the potential for immunogenicity.[9][10][11][13]
Monodisperse PEG linkers, which have a defined number of PEG units, are preferred over polydisperse mixtures because they result in more homogeneous ADCs with better batch-to-batch reproducibility.[1][2][10]
Mechanism of Action
ADCs are designed to function as guided missiles, delivering a potent cytotoxic payload specifically to cancer cells while sparing healthy tissue.[13] The process begins with the monoclonal antibody component of the ADC binding to a specific antigen on the surface of a tumor cell.[13] Following binding, the tumor cell internalizes the ADC, typically through endocytosis.[13] Once inside the cell, the linker is cleaved by cellular mechanisms, releasing the cytotoxic payload which then exerts its cell-killing effect.[13]
Data Presentation: Impact of Azide-PEG Linkers on ADC Properties
The length and architecture of the PEG linker are critical parameters that can be optimized to improve the therapeutic index of an ADC.[1][9] The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on ADC pharmacokinetics and in vitro efficacy.
Table 1: Representative Data on the Impact of PEG Linker Length on ADC Pharmacokinetics Data synthesized from preclinical studies. Actual values are dependent on the specific antibody, payload, and model system.
| Linker Feature | Clearance Rate | Plasma Half-Life | Key Observation |
| No PEG | High | Short | Hydrophobic payloads can lead to rapid clearance.[14][15] |
| Short-Chain PEG (e.g., PEG4-8) | Decreased | Increased | A PEG8 side chain was identified as a minimum length for achieving optimal slower clearance in one study.[9] |
| Long-Chain PEG (e.g., PEG12-24) | Decreased | Increased | Longer PEG chains can further prolong circulation, though the benefit may plateau.[9][14][15] |
| Pendant PEG vs. Linear PEG | Slower for Pendant | Longer for Pendant | ADCs with pendant PEG configurations showed slower clearance rates compared to those with linear PEGs.[16][17] |
Table 2: Representative Data on the Impact of PEG Linker Length on In Vitro Cytotoxicity Data synthesized from preclinical studies. The effect of PEG on cytotoxicity is highly context-dependent.
| Linker Feature | In Vitro Cytotoxicity (IC50) | Key Observation |
| No PEG | Baseline Potency | Serves as a benchmark for comparison.[18][19] |
| PEG4K Insertion | ~4.5-fold Reduction | In a study with miniaturized affibody-drug conjugates, inserting a 4 kDa PEG chain reduced in vitro cytotoxicity.[1][18][19] |
| PEG10K Insertion | ~22-fold Reduction | A longer 10 kDa PEG chain led to a more significant reduction in cytotoxicity in the same affibody model.[1][18][19] |
Note: While longer PEG chains may decrease in vitro potency in some models, this can be offset by improved pharmacokinetics, leading to enhanced overall in vivo efficacy.[1][18][19]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, characterization, and evaluation of ADCs using a two-step conjugation strategy involving an azide-PEG linker and click chemistry.
Protocol 1: ADC Synthesis via Azide-PEG Linker and CuAAC
This protocol involves two main stages: modification of the antibody with a heterobifunctional linker (e.g., Azido-PEG-NHS ester) to introduce the azide handle, followed by the copper-catalyzed conjugation of an alkyne-modified payload.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Monodispersed Azide-PEGs: Precision Linkers Driving the Next Generation of ADC Development | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. labinsights.nl [labinsights.nl]
- 11. benchchem.com [benchchem.com]
- 12. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in click chemistry with branched PEG
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, particularly when working with branched polyethylene (B3416737) glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my click chemistry yield unexpectedly low when using a branched PEG-azide or PEG-alkyne?
Low yields in click chemistry reactions involving branched PEG are often attributed to a few key factors. The complex, three-dimensional structure of branched PEG can cause significant steric hindrance, physically obstructing the azide (B81097) and alkyne functional groups from approaching the copper catalyst and each other.[1][2] This can slow down the reaction rate or prevent the reaction from reaching completion. Additionally, impurities within the branched PEG starting material can interfere with the catalyst. Finally, the high molecular weight and viscosity of branched PEG solutions can lead to poor solubility and diffusion limitations in certain solvent systems.[1]
Q2: What are the optimal reaction conditions for CuAAC with branched PEG?
While optimal conditions can be substrate-dependent, a good starting point is crucial. This includes using a well-solubilizing solvent system, ensuring the purity of your reagents, and optimizing the catalyst system. A common approach involves using a copper(I)-stabilizing ligand and a reducing agent to maintain the active catalytic species.[3][4][5] It is often beneficial to perform small-scale test reactions to screen different conditions.[1]
Q3: How can I confirm that my branched PEG is properly functionalized with an azide or alkyne group?
It is essential to verify the functionalization of your starting materials. This can be accomplished using techniques such as ¹H NMR, FTIR, or mass spectrometry. For example, in FTIR spectroscopy, the azide group will show a characteristic sharp peak around 2100 cm⁻¹. For ¹H NMR, you can look for the appearance of protons adjacent to the newly formed linkage.
Q4: Can the purification process contribute to low apparent yields?
Yes, the purification of PEGylated products can be challenging and may lead to product loss.[][7][8] Due to the size and charge-shielding effects of the PEG chains, separating the desired product from unreacted starting materials and byproducts can be difficult.[] Techniques like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC are commonly used, but each may require significant optimization to achieve good separation and recovery.[][8]
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are observing very low to no yield of your desired PEGylated product, work through the following troubleshooting steps.
Caption: A step-by-step decision tree for troubleshooting low yields.
Problem 2: Reaction Stalls or is Incomplete
If the reaction starts but does not proceed to completion, consider the following:
-
Catalyst Inactivation: The Cu(I) catalyst can be oxidized to inactive Cu(II). Ensure you have a sufficient amount of a reducing agent, like sodium ascorbate, and that it is fresh.[9] The reaction should also be run under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Steric Hindrance: The bulky nature of branched PEG can be a significant barrier.[1] Consider increasing the reaction time or temperature. Another strategy is to introduce a longer, more flexible linker between your molecule of interest and the alkyne or azide group to reduce steric clash.[1]
-
Solubility Issues: As the reaction progresses, the product's solubility might differ from the starting materials, potentially causing it to precipitate out of the solution.[2] Try different solvent systems or co-solvents to maintain the solubility of all components throughout the reaction.
Experimental Protocols & Data
General Protocol for CuAAC with Branched PEG
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
Dissolve the branched PEG-azide (1 equivalent) and the alkyne-containing substrate (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/water).[10] Ensure all reagents are free of impurities.
-
Prepare fresh stock solutions of the copper catalyst, ligand, and reducing agent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the dissolved PEG-azide and alkyne substrate.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the copper(I)-stabilizing ligand (e.g., THPTA or TBTA) to the reaction mixture.
-
Add the reducing agent (e.g., sodium ascorbate).
-
Initiate the reaction by adding the copper(I) source (e.g., CuSO₄).
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, remove the copper catalyst. This can be achieved by passing the reaction mixture through a copper-chelating resin or by precipitation.
-
Purify the product using a suitable chromatography method, such as size exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) if there are charge differences.[][8]
-
Typical Reagent Concentrations
The following table provides a range of commonly used concentrations for the key components in a CuAAC reaction. These should be optimized for your specific system.
| Reagent | Concentration Range | Molar Ratio (relative to limiting reagent) |
| Limiting Reagent (Azide or Alkyne) | 1 - 10 mM | 1 |
| Excess Reagent (Alkyne or Azide) | 1.1 - 5 mM | 1.1 - 5 |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | 0.1 - 1 |
| Sodium Ascorbate | 0.5 - 5 mM | 2 - 5 |
| Copper-stabilizing Ligand (e.g., THPTA) | 0.2 - 2 mM | 1 - 2 (relative to copper) |
Visualizing the Click Chemistry Reaction
The core of the process is the copper-catalyzed cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 5. Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Azide-PEG Linkers in Bioconjugation
Welcome to the technical support center for azide-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments involving azide-PEG linkers in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using azide-PEG linkers in bioconjugation?
A1: Azide-PEG linkers offer several key benefits in bioconjugation:
-
Bioorthogonality: The azide (B81097) group is largely unreactive with most biological functional groups, allowing for highly specific "click" reactions with an alkyne partner in complex biological mixtures.[1][]
-
Improved Pharmacokinetics: The polyethylene (B3416737) glycol (PEG) backbone increases the hydrodynamic radius of the conjugated molecule, which can extend its circulation half-life by reducing renal clearance.[3]
-
Enhanced Solubility and Stability: PEG is highly water-soluble, which can improve the solubility of hydrophobic molecules and protect the conjugated biomolecule from enzymatic degradation.[3][4]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a biomolecule, potentially reducing its immunogenicity.[3][4]
-
Flexibility and Versatility: Azide-PEG linkers are available in various lengths and architectures (linear, branched), allowing for precise control over the spacing and properties of the final conjugate.[3][5] They are compatible with several ligation chemistries, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation.[1][4]
Q2: What are the most common side reactions associated with the azide functional group?
A2: The azide group, while generally stable, can undergo unintended reactions:
-
Reduction to an Amine: This is a significant side reaction where the azide (-N₃) is reduced to a primary amine (-NH₂), rendering it unreactive for its intended conjugation chemistry.[6][7] This can be caused by:
-
Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃), often used in Staudinger ligations, can reduce azides to amines if the reaction conditions are not optimized for ligation.[8][9]
-
Thiols: Thiol-containing reagents, sometimes used as scavengers in peptide synthesis, can also lead to azide reduction.[6]
-
-
Instability of the Azide Moiety: While generally stable for bioconjugation, organic azides should be handled with care, especially at high concentrations, as they can be energetic compounds.[1]
Q3: What types of degradation can the PEG linker itself undergo?
A3: The PEG backbone can be susceptible to degradation under certain conditions:
-
Oxidative Degradation: The ether linkages in PEG are vulnerable to oxidation by reactive oxygen species (ROS).[10] This can lead to chain cleavage and the formation of various byproducts, including formaldehyde (B43269) and formic acid.[10][11] The terminal hydroxyl groups of PEG can also be oxidized.[12]
-
Hydrolytic Cleavage: While the ether bonds of the PEG backbone are generally stable to hydrolysis, they can be cleaved under harsh acidic conditions or in the presence of certain catalysts.[10][13] More commonly, ester bonds used to connect the PEG chain to a functional group or biomolecule are susceptible to hydrolysis, especially at non-neutral pH.[14][15]
Q4: What are the key differences and potential side reactions between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition?
A4: Both CuAAC and SPAAC are powerful "click chemistry" reactions, but they have distinct characteristics and potential side reactions.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Requires a Cu(I) catalyst.[16] | No metal catalyst required.[17][] |
| Reaction Rate | Generally very fast.[19] | Rate is dependent on the strain of the cyclooctyne (B158145).[20] |
| Biocompatibility | Copper can be toxic to cells, limiting in vivo applications.[21][22] | Highly biocompatible and suitable for live-cell and in vivo studies.[17][23] |
| Common Side Reactions | - Oxidation of Cu(I) to inactive Cu(II).[24] - Oxidative homocoupling of alkynes (Glaser coupling).[24] - Oxidative damage to biomolecules from ROS generated by copper.[24] | - Instability/self-reaction of highly strained cyclooctynes.[17][20] - Off-target reactions of some cyclooctynes with thiols (e.g., cysteine).[17] |
Troubleshooting Guides
Problem: Low or No Yield in Bioconjugation Reaction
| Potential Cause | Troubleshooting Steps |
| Degradation of Azide-PEG Linker | - Store azide-PEG reagents at -20°C, protected from light and moisture.[1] - Avoid repeated freeze-thaw cycles. - Test the integrity of the azide group using a small-scale control reaction with a known reactive alkyne. |
| Reduction of Azide to Amine | - If your protocol involves reducing agents (e.g., DTT, TCEP, phosphines), ensure they are removed or quenched before introducing the azide-PEG linker. - Characterize your starting material to confirm the presence of the azide group (e.g., via IR spectroscopy, which shows a characteristic azide peak around 2100 cm⁻¹). |
| Steric Hindrance | - Use a longer PEG linker to increase the distance between the biomolecule and the azide group, which can improve accessibility.[4][17] - Optimize the stoichiometry to use a moderate excess of the less sterically hindered reaction partner. |
| Solubility Issues | - Ensure all components are fully dissolved in a compatible solvent system. The PEG linker should enhance water solubility, but the conjugation partner may have limited solubility.[17] - Consider using co-solvents like DMSO or DMF, but verify their compatibility with your biomolecule. |
| (For CuAAC) Inactive Copper Catalyst | - Prepare the Cu(I) catalyst solution fresh. - Degas all buffers and solutions to remove dissolved oxygen, which can oxidize Cu(I) to Cu(II).[24] - Ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to maintain the copper in the +1 oxidation state.[24] - Use a copper-stabilizing ligand (e.g., TBTA) to protect the catalyst.[16] |
| (For SPAAC) Degraded Cyclooctyne Reagent | - Store strained cyclooctynes (e.g., DBCO, BCN) under inert gas at low temperatures as recommended by the supplier. - Avoid exposure to acidic conditions, which can degrade some cyclooctynes.[17] |
Problem: Unintended Side Products Observed
| Potential Cause | Troubleshooting Steps |
| (For CuAAC) Alkyne Homodimerization | - This is likely due to Glaser coupling.[24] - Thoroughly degas all reaction components to minimize oxygen. - Increase the concentration of the reducing agent and/or the copper-stabilizing ligand. |
| (For CuAAC) Damage to Biomolecule | - Oxidative damage can occur from ROS generated by the Cu(I)/Cu(II) cycle.[24] - Use a copper-stabilizing ligand and rigorously deoxygenate your reaction mixture. - Consider lowering the reaction temperature or reducing the reaction time. |
| (For Staudinger Ligation) Formation of Amine Instead of Amide | - This indicates the Staudinger reduction is occurring instead of the desired ligation.[8][25] - Ensure you are using a phosphine (B1218219) reagent designed for Staudinger ligation (containing an electrophilic trap).[] - Optimize reaction conditions (solvent, temperature) as recommended for the specific ligation reagent. |
| (For SPAAC) Off-Target Labeling | - If working with proteins, some cyclooctynes can react with cysteine residues.[17] - If off-target labeling is suspected, perform control experiments with molecules lacking the intended reactive partner (azide). - Consider using a different, less reactive cyclooctyne derivative. |
| PEG Chain Cleavage | - Avoid harsh acidic or oxidative conditions during your reaction and purification steps. - Analyze the product by mass spectrometry or SDS-PAGE to check for unexpected lower molecular weight species. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol provides a general guideline. Optimal concentrations, reaction times, and temperatures should be determined empirically for each specific system.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG linker
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) (NaAsc) stock solution (e.g., 250 mM in water, prepared fresh)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO)
-
Degassed buffer for final volume adjustment
Methodology:
-
Preparation: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-PEG linker (typically at a 5-20 fold molar excess of the linker).
-
Catalyst Premix: In a separate tube, prepare the Cu(I)-TBTA catalyst complex. Add 1 equivalent of CuSO₄ to 1.2 equivalents of TBTA. Mix thoroughly.
-
Reaction Initiation: Add the Cu(I)-TBTA complex to the protein/linker mixture to a final concentration of approximately 0.5-1 mM copper.
-
Reduction: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer durations if the protein is sensitive to room temperature.
-
Purification: Remove unreacted reagents, catalyst, and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Caption: Workflow for a typical CuAAC bioconjugation experiment.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is simpler than CuAAC as it does not require a catalyst.
Materials:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained-alkyne-PEG linker (e.g., DBCO-PEG) dissolved in a compatible solvent (e.g., DMSO)
Methodology:
-
Preparation: In a microcentrifuge tube, add the azide-functionalized biomolecule.
-
Reaction Initiation: Add the strained-alkyne-PEG linker to the biomolecule solution. A 3-10 fold molar excess of the linker is common. The final concentration of any organic solvent (like DMSO) should be kept low (typically <5% v/v) to maintain protein stability.
-
Incubation: Mix and incubate the reaction. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the reaction temperature (typically room temperature or 37°C).
-
Monitoring (Optional): The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker.
Caption: The catalyst-free mechanism of SPAAC bioconjugation.
Diagram: Common Side Reactions of Azide-PEG Linkers
Caption: Overview of potential side reactions affecting azide-PEG linkers.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 14. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 19. bioclone.net [bioclone.net]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 21. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 22. wmocollege.ac.in [wmocollege.ac.in]
- 23. Click chemistry - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. raineslab.com [raineslab.com]
How to improve solubility of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound conjugates?
A1: Polyethylene glycol (PEG) is known to enhance the aqueous solubility of molecules to which it is attached.[1][2] this compound conjugates benefit from the hydrophilic nature of the PEG10 chains. Generally, these conjugates are soluble in water and aqueous buffers, as well as in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6] Their solubility is typically lower in alcohols and toluene, and they are generally insoluble in nonpolar solvents like ether.[3][4][5]
Q2: How does the structure of this specific conjugate affect its solubility?
A2: The overall solubility of this compound conjugates is a balance between its hydrophilic and potentially hydrophobic components. The three PEG10 arms are the primary contributors to its water solubility.[1][7] However, the central tertiary amine core with its ethyloxyethyl linkers and the terminal azide (B81097) groups may introduce some hydrophobic character. The azide groups can influence the molecule's crystallinity, which in turn can affect its dissolution rate.[8][9]
Q3: Are there general guidelines for dissolving PEGylated compounds?
A3: Yes. For many PEG derivatives, dissolution in aqueous buffers can be facilitated by gentle warming (e.g., to 37°C) and vortexing.[10] It is also common practice to first prepare a stock solution in a water-miscible organic solvent like DMSO or DMF, and then dilute it into the desired aqueous buffer.[10][11] When diluting from an organic stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.[10]
Q4: Can the terminal azide groups participate in reactions that affect solubility?
A4: The azide groups are primarily intended for "click chemistry" reactions with alkynes.[1][12] These reactions form stable triazole linkages. The solubility of the resulting conjugate will depend on the properties of the molecule attached via the click reaction. The azide groups themselves are generally stable under typical bioconjugation conditions.[13]
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound conjugates.
Issue 1: The conjugate is difficult to dissolve in aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient hydration time/energy | Gently warm the solution to 37°C while stirring or vortexing. Allow for a longer incubation period. | Increasing the temperature provides more kinetic energy to overcome the lattice energy of the solid, facilitating dissolution. |
| High concentration leading to aggregation | Attempt to dissolve a smaller amount of the conjugate in the same volume of buffer. | Even for soluble compounds, there is a saturation limit. High concentrations can lead to the formation of aggregates or micelles. |
| pH of the buffer is not optimal | Adjust the pH of the buffer. The tertiary amine core may be more soluble at a slightly acidic pH where it can be protonated. | The ionization state of functional groups can significantly impact solubility. |
| Conjugate has formed a viscous, gel-like phase | Add more solvent and continue to vortex. Consider starting with a smaller amount of solid and adding it to the solvent gradually. | High molecular weight PEGs can form viscous solutions or gels at high concentrations. |
Issue 2: The conjugate precipitates out of solution after dilution from an organic stock.
| Possible Cause | Troubleshooting Step | Rationale |
| "Crashing out" due to rapid solvent change | Add the organic stock solution dropwise to the vigorously vortexing aqueous buffer. | This method allows for a more gradual change in the solvent environment, preventing localized high concentrations that can lead to precipitation.[10] |
| Final concentration of organic co-solvent is too low | Increase the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous solution. | Some conjugates may require a certain amount of organic solvent to maintain solubility in an aqueous medium. Be mindful of the tolerance of your experimental system to the co-solvent.[10] |
| Low temperature of the aqueous buffer | Ensure the aqueous buffer is at room temperature before adding the organic stock solution. | Lower temperatures can decrease the solubility of some compounds. |
Quantitative Solubility Data
| Solvent | General Solubility of Multi-Arm/Azide PEGs | Estimated Solubility for this compound |
| Water & Aqueous Buffers (e.g., PBS) | Very Soluble[14] | High (> 10 mg/mL) |
| Dimethylformamide (DMF) | Soluble[3][4] | High (> 10 mg/mL) |
| Dimethyl sulfoxide (DMSO) | Soluble[3][4][6] | High (> 10 mg/mL) |
| Chloroform, Methylene Chloride | Soluble[3][4] | Moderate to High |
| Alcohols (e.g., Ethanol, Methanol) | Less Soluble[3][4] | Low to Moderate |
| Toluene | Less Soluble[3][4] | Low |
| Diethyl Ether | Insoluble[3][4] | Insoluble |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol describes the direct dissolution of the conjugate in an aqueous buffer.
Materials:
-
This compound conjugate
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weigh the desired amount of the conjugate into a sterile tube.
-
Add the required volume of the aqueous buffer.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the conjugate does not fully dissolve, place the tube in a 37°C water bath or incubator for 15-30 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is recommended when direct aqueous dissolution is challenging.
Materials:
-
This compound conjugate
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of the conjugate in anhydrous DMSO (e.g., 10-50 mg/mL). Vortex until fully dissolved.
-
Add the required volume of the aqueous buffer to a separate sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Workflow for preparing solutions of this compound conjugates.
Caption: Logical troubleshooting flowchart for solubility issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. nanocs.net [nanocs.net]
- 7. nofamerica.com [nofamerica.com]
- 8. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Azido PEG Azide, N3-PEG-N3 [nanocs.net]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
Purification of proteins after PEGylation with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
This guide provides technical support for researchers, scientists, and drug development professionals purifying proteins modified with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine . It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in separating PEGylated conjugates from unreacted protein and excess PEG reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying proteins after PEGylation?
The main challenge is the heterogeneity of the reaction mixture.[][2] The reaction yields a complex mix of the desired mono-PEGylated protein, unreacted native protein, excess PEG reagent, and various undesired forms such as multi-PEGylated species (di-, tri-, etc.) and positional isomers.[][2] Effective purification strategies are essential to isolate the desired conjugate for therapeutic or research applications.
Q2: Which chromatographic techniques are most effective for this purification?
The most common and effective techniques rely on the physicochemical changes PEGylation imparts to the protein:
-
Size Exclusion Chromatography (SEC): This is a primary method that separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, allowing for efficient separation of PEGylated species from the smaller, unreacted native protein and low molecular weight PEG reagents.[][]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on net surface charge. The PEG chains can shield the protein's surface charges, altering its isoelectric point (pI).[] This change in charge allows for the separation of native, mono-PEGylated, and multi-PEGylated forms. Cation exchange chromatography is particularly common as the conjugation to lysine (B10760008) residues reduces the protein's overall positive charge.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While PEG is hydrophilic, the addition of a lyotropic salt can induce a mildly hydrophobic character, allowing PEGylated proteins to bind to a HIC resin while the unmodified protein may flow through.[5] Elution is achieved by decreasing the salt concentration.[5] HIC can be a good polishing step after IEX.[][6]
Q3: How does the branched structure of this compound affect purification?
The branched structure of this PEG reagent results in a more compact, globular shape compared to a linear PEG of equivalent molecular weight. This has several implications:
-
Hydrodynamic Radius: Branched PEGs provide a significant increase in hydrodynamic volume, which is beneficial for SEC separation.[7]
-
Charge Shielding: The dense structure can be very effective at shielding the protein's surface charges, leading to more pronounced shifts in IEX elution compared to linear PEGs.[7]
-
Electrophoresis: On SDS-PAGE and capillary electrophoresis, proteins conjugated with branched PEGs may migrate differently than those with linear PEGs, often showing narrower peaks and longer migration times in capillary electrophoresis.[8]
Q4: How can I confirm that my protein is successfully PEGylated?
Several analytical techniques can be used for confirmation:
-
SDS-PAGE: A successful PEGylation will show a significant increase in the apparent molecular weight of the protein, resulting in a band that migrates much slower than the native protein.[9] Special stains like barium-iodide can be used to specifically visualize PEG moieties.[10]
-
Size Exclusion Chromatography (SEC): Analytical SEC will show a distinct peak eluting earlier (at a lower retention volume) for the PEGylated protein compared to the native protein.[11][12]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the mass increase corresponding to the addition of the PEG molecule (MW of this compound is ~1891.2 Da).[2] MS is the most definitive method for confirming the degree of PEGylation.[2][4]
Q5: Can I separate positional isomers of the PEGylated protein?
Separating positional isomers (proteins where the PEG is attached at different sites) is challenging because they have the same molecular weight. However, it is possible using high-resolution techniques:
-
Ion Exchange Chromatography (IEX): If the PEGylation site affects the overall surface charge distribution, IEX can resolve some positional isomers.[][13]
-
Reversed-Phase Chromatography (RP-HPLC): This high-resolution technique can often separate positional isomers based on slight differences in hydrophobicity.[][14][15]
Purification Workflow & Logic
The general workflow for purifying a PEGylated protein involves a capture step, typically with IEX or SEC, followed by a polishing step if higher purity is required.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of PEGylated Protein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of PEGylated proteins during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PEGylated protein aggregation?
Aggregation of PEGylated proteins is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: Deviations from optimal pH, temperature, and buffer composition can compromise protein stability, exposing hydrophobic regions and promoting aggregation.
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.
Q2: How does PEGylation, in principle, help prevent protein aggregation?
PEGylation can enhance protein stability and prevent aggregation through several mechanisms:[2]
-
Steric Hindrance: The PEG chain creates a hydrophilic shield around the protein, which can mask potential antigenic sites and reduce the propensity for protein-protein interactions that lead to aggregation.
-
Increased Solubility: PEG is a highly water-soluble polymer, and its conjugation to a protein can increase the overall solubility of the conjugate.[2]
-
Improved Conformational Stability: PEGylation can increase the conformational stability of a protein, making it more resistant to unfolding and subsequent aggregation.[3]
Q3: What are the common analytical techniques to detect and quantify PEGylated protein aggregation?
Several analytical methods can be employed to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[4][5] When coupled with detectors like UV, multi-angle light scattering (MALS), or refractive index (RI), SEC can provide detailed information on the size and amount of aggregates.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is particularly effective for detecting the presence of larger aggregates.[6][7][8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.
-
Turbidity Measurements: An increase in the turbidity of a solution, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
-
Analytical Ultracentrifugation (AUC): AUC separates macromolecules based on their sedimentation behavior in a centrifugal field, providing information on the size, shape, and molecular weight of aggregates.[6][9]
Troubleshooting Guide
Problem: I am observing significant precipitation and aggregation during my protein PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Optimization of Reaction Conditions
Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.
-
Protein Concentration: High protein concentrations can promote aggregation. Test a range of lower protein concentrations.
-
PEG:Protein Molar Ratio: An excess of PEG reagent can lead to over-PEGylation and cross-linking. Titrate the molar ratio of PEG to protein to find the optimal balance between modification efficiency and aggregation.
-
pH: The pH of the reaction buffer can significantly impact protein stability. Screen a range of pH values around the protein's isoelectric point (pI) and at pH values where the protein is known to be stable.
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may reduce aggregation.[1]
Experimental Workflows
Troubleshooting Workflow for Aggregation
Caption: A logical workflow for troubleshooting PEGylated protein aggregation.
Step 2: Incorporation of Stabilizing Excipients
If optimizing the reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose (B13894), Trehalose (B1683222), Sorbitol | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[1] |
Note: The optimal excipient and its concentration are protein-dependent and should be determined empirically.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine the size distribution of PEGylated proteins in solution and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
Filtered (0.2 µm) buffer
-
PEGylated protein sample
Procedure:
-
Sample Preparation:
-
Filter the PEGylated protein sample through a 0.2 µm syringe filter to remove large particulates.[5]
-
Ensure the sample concentration is within the instrument's optimal range.
-
Use the final dialysis buffer as the reference blank.
-
-
Cuvette Preparation:
-
Thoroughly clean the cuvette with filtered, distilled water and then ethanol, followed by a final rinse with filtered water.
-
Dry the cuvette completely using filtered air or nitrogen.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Set the experimental parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
First, measure the filtered buffer as a blank.
-
Carefully pipette the PEGylated protein sample into the cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will collect data over a set period, typically a few minutes.
-
-
Data Analysis:
-
The software will generate a correlation function and calculate the size distribution.
-
Look for the presence of multiple peaks, which may indicate the presence of monomers, oligomers, and larger aggregates.
-
The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes and potential aggregation.[8]
-
DLS Experimental Workflow
Caption: A streamlined workflow for DLS analysis of protein aggregation.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher molecular weight species of PEGylated proteins.
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the PEGylated protein and its potential aggregates
-
Mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0)[6]
-
Filtered (0.22 µm) PEGylated protein sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[6]
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample in the mobile phase to a concentration suitable for UV detection.
-
Filter the sample through a 0.22 µm filter.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample onto the column.
-
The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.
-
-
Detection and Data Analysis:
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Integrate the peak areas of the different species to determine their relative abundance.
-
The percentage of aggregation can be calculated by dividing the sum of the areas of the aggregate peaks by the total area of all peaks.
-
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To assess the thermal stability of the PEGylated protein by determining its melting temperature (Tm). Changes in Tm can indicate conformational changes that may be linked to aggregation propensity.
Materials:
-
Differential Scanning Calorimeter
-
PEGylated protein sample
-
Final dialysis buffer
Procedure:
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a known concentration (e.g., 1 mg/mL).[10]
-
Use the final dialysis buffer as the reference.
-
Degas both the sample and the reference buffer to prevent bubble formation during heating.
-
-
Instrument Setup:
-
Load the sample and reference solutions into the respective cells of the calorimeter.
-
Set the experimental parameters, including the temperature range (e.g., 20-100°C) and scan rate (e.g., 60°C/hr).[11]
-
-
Measurement:
-
Perform a baseline scan with buffer in both cells.
-
Run the scan with the protein sample in the sample cell and buffer in the reference cell.
-
The instrument measures the heat difference between the two cells as the temperature increases.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the protein unfolding.
-
The midpoint of this transition is the melting temperature (Tm). A lower Tm may indicate reduced stability.
-
References
- 1. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02639F [pubs.rsc.org]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. news-medical.net [news-medical.net]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. nist.gov [nist.gov]
- 11. alan-cooper.org.uk [alan-cooper.org.uk]
Technical Support Center: Characterization of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound?
The molecular weight of this compound is 1891.2 g/mol .[1]
Q2: What are the primary challenges when analyzing PEGylated compounds by mass spectrometry?
Challenges in characterizing PEGylated compounds stem from the properties of the PEG moiety itself. These can include heterogeneity in the case of polydisperse PEGs, leading to a mixture of products.[2] Even with discrete PEGs, challenges such as poor ionization, complex mass spectra with multiple charge states, and potential for aggregation can arise.[2] The large PEG molecule can sometimes suppress the ionization of the analyte.[2]
Q3: What are the characteristic fragmentation patterns for PEG chains in mass spectrometry?
Polyethylene (B3416737) glycol (PEG) chains typically fragment through the loss of C2H4O monomer units, which corresponds to a mass difference of 44 Da between adjacent peaks in the mass spectrum.[3][4] For deprotonated PEG ions, fragmentation is dominated by intramolecular S(N)2 reactions involving the terminal oxide anion.[4]
Q4: How does the azide (B81097) group behave during mass spectrometry analysis?
While the provided search results primarily discuss aryl azides, the fragmentation of the azide group can be complex. In general, azide-containing molecules may exhibit characteristic losses corresponding to N2 or the entire azide functionality. The specific fragmentation will depend on the overall structure of the molecule and the ionization method used.
Q5: What are common sources of PEG contamination in mass spectrometry experiments?
PEG is a common contaminant in mass spectrometry.[5] Sources can include detergents like Triton X-100 and Tween, plasticware such as microcentrifuge tubes and pipette tips, solvents, and even contaminated HPLC systems or ESI sources.[3][6] It is crucial to use high-purity solvents and meticulously clean all equipment.[7]
Troubleshooting Guides
Problem 1: I am not seeing the expected molecular ion peak for my this compound conjugate.
| Possible Cause | Troubleshooting Step |
| Poor Ionization | Optimize MS source parameters, such as capillary voltage and desolvation temperature.[2] Try different solvent systems to enhance ionization efficiency. |
| In-source Fragmentation | Reduce the energy in the ion source (e.g., lower cone voltage) to minimize fragmentation before mass analysis. |
| Incorrect Mass Range | Ensure the mass spectrometer is scanning over a wide enough m/z range to detect the molecular ion, considering potential high charge states. |
| Compound Degradation | Verify the stability of your conjugate under the experimental conditions. Consider analyzing a fresh sample. |
Problem 2: My mass spectrum is dominated by a repeating series of peaks every 44 Da, obscuring my signal of interest.
| Possible Cause | Troubleshooting Step |
| PEG Contamination | This pattern is characteristic of polyethylene glycol (PEG).[3] Thoroughly clean the ESI source, spray nozzle, and capillary.[7] Use fresh, high-purity solvents and test them as blanks.[3] Switch to low-binding plasticware or use glass vials.[3] |
| Excess Unconjugated PEG Reagent | If your sample is a conjugate, this may indicate a high amount of unreacted this compound. Purify your sample using techniques like size-exclusion chromatography (SEC) or dialysis to remove excess PEG reagent. |
Problem 3: The mass spectrum of my conjugate is very complex and difficult to interpret, showing a wide distribution of peaks.
| Possible Cause | Troubleshooting Step |
| Multiple Charge States | The large size of the conjugate can lead to multiple charge states in ESI-MS.[2] Use deconvolution software to process the raw data and determine the neutral mass of the species present.[8] |
| Heterogeneity of the Conjugate | If your conjugation reaction can result in multiple PEG chains being attached to your molecule of interest, you will see a distribution of masses. This is a true reflection of the sample's composition. |
| Aggregation | PEGylated compounds can sometimes form aggregates. Optimize sample concentration and buffer conditions to minimize this effect.[2] |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound | C81H159N13O36 | 1891.2 | > 96% |
| Data sourced from supplier information.[1] |
Experimental Protocols
Protocol: Mass Spectrometry Analysis of this compound Conjugates
-
Sample Preparation:
-
If analyzing a protein conjugate, ensure the sample is purified to remove unconjugated protein and excess PEG reagent. Dialysis or size-exclusion chromatography are recommended methods.
-
Dissolve the purified conjugate in a solvent compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be in the low micromolar range (e.g., 1-10 µM).
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, for accurate mass determination.[8]
-
Couple the mass spectrometer to an HPLC system for online separation if analyzing a complex mixture (LC-MS).
-
-
LC-MS Method (Optional, for complex mixtures):
-
Column: A reversed-phase column suitable for large molecules (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate the conjugate from impurities.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
-
Direct Infusion Method (for purified samples):
-
Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Mass Spectrometer Settings (Example for ESI-positive mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 60 V (optimize to minimize in-source fragmentation)
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Mass Range: Scan a wide range, e.g., m/z 500 - 4000, to encompass the expected charge states.
-
-
Data Analysis:
-
Examine the raw spectrum for the characteristic isotopic pattern and charge state distribution.
-
Use deconvolution software to calculate the neutral mass of the intact conjugate.
-
For tandem MS (MS/MS) experiments, select the precursor ion of interest and apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. Analyze the fragment ions to confirm the identity of the PEG chain and the conjugated molecule.
-
Visualizations
Caption: Experimental workflow for MS analysis.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Technical Support Center: Issues with Copper Catalyst Removal in Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of copper catalysts from click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my click chemistry reaction?
Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[2] Furthermore, the presence of copper can affect the stability and purity of the final product, and its removal is often a regulatory requirement in drug development.[1][2]
Q2: What are the most common methods for removing copper catalysts?
The primary methods for removing residual copper from a click chemistry reaction include:
-
Aqueous Washes: Using aqueous solutions of chelating agents like EDTA or solutions of ammonium (B1175870) chloride or sodium thiosulfate (B1220275) to form water-soluble copper complexes that can be extracted from an organic phase.[1][3]
-
Solid-Phase Extraction: Employing solid-supported scavengers or resins (e.g., SiliaMetS® Thiourea, QuadraSil™ MP) that selectively bind to copper, allowing for removal by simple filtration.[1][4]
-
Precipitation: Converting the soluble copper catalyst into an insoluble salt, which can then be removed by filtration.[1]
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) to separate the product from the copper catalyst.[2]
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your product (solubility, stability), the scale of the reaction, and the required level of purity.[1] For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][5] For small organic molecules soluble in organic solvents, a wider range of techniques like aqueous washes, precipitation, and various solid-supported scavengers can be employed.[1]
Q4: My triazole product seems to have a high affinity for copper, making removal difficult. What should I do?
Triazole nitrogens can coordinate with copper ions, making complete removal challenging.[2] In such cases, using a strong chelating agent like EDTA in an aqueous wash is recommended.[2] Alternatively, specialized solid-phase scavengers with a high affinity for copper can be very effective.[2][4] It may also be necessary to use an excess of the chelating agent or perform multiple washes.[2]
Q5: Can I avoid the copper removal step altogether?
Yes, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes strained cyclooctynes that react with azides without the need for a copper catalyst.[2] This eliminates the need for a copper removal step, which can be advantageous for in vivo and live-cell applications where copper toxicity is a concern.[2]
Data Presentation
The following table summarizes the efficiency of various copper removal methods based on reported data.
| Method | Scavenger/Reagent | Initial Copper (ppm) | Final Copper (ppm) | Product Yield (%) | Notes |
| Solid-Supported Scavengers | SiliaMetS® Thiourea | High (unspecified) | < 1 | 76% | Effective for both palladium and copper removal.[6] |
| QuadraSil™ AP | 595 (as Ru) | < 5 (as Ru) | Not specified | Solution cleared in 1.5 hours.[6] | |
| QuadraSil™ MP & AP | 178 - 529 | Dramatically reduced | Not specified | Up to 99% removal for various metals, including copper.[6] | |
| Cu/Fe Bimetallic System | High (unspecified) | Significantly lower | High efficiency | Iron acts as a redox scavenger, reducing copper contamination.[6][7] | |
| Column Chromatography | Silica Gel | High (unspecified) | 3.9 - 9.1 µg/g (ppm) | Not specified | Residual copper levels can vary based on reaction conditions.[6] |
| Aqueous Wash | Aqueous Ammonia | High (unspecified) | < 50 | Not specified | Typically, two washes are sufficient.[6] |
| Aqueous EDTA (0.5 M) | High (unspecified) | < 100 | ~85-95% | Can be slow and may require pH adjustment.[2][3] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of residual copper catalysts.
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
-
Possible Cause: Incomplete copper complexation.
-
Troubleshooting Step: Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[2]
-
-
Possible Cause: The triazole product itself is chelating the copper.[2]
-
Troubleshooting Step: Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[2]
-
-
Possible Cause: The pH of the aqueous wash is not optimal for complexation.
-
Troubleshooting Step: Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.[2]
-
-
Possible Cause: The copper-EDTA complex has some solubility in your organic solvent, or emulsions are preventing clean phase separation.[6]
-
Troubleshooting Step: If an emulsion forms, adding a small amount of brine can help to break it. Back-extract the organic layer with water or brine after the EDTA wash to remove residual water-soluble complexes.[6]
-
Problem 2: Low Product Yield After Purification
-
Possible Cause (Solid-Supported Scavengers): Non-specific binding of your product to the resin. This is more common with highly polar or functionalized products.[6]
-
Troubleshooting Step: Select a more specific scavenger with a higher affinity for copper. Optimize the solvent to ensure high product solubility. Reduce the contact time with the resin by performing a time-course experiment to determine the minimum time needed for sufficient copper removal.[6]
-
-
Possible Cause (Aqueous Wash): Product is partially soluble in the aqueous layer.
-
Troubleshooting Step: Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Possible Cause (Precipitation): Product co-precipitates with the copper salts.
-
Troubleshooting Step: Thoroughly wash the filtered precipitate with a suitable solvent to recover any entrained product.[6]
-
-
Possible Cause (Column Chromatography): Product is strongly adsorbed onto the silica gel.
-
Troubleshooting Step: Adjust the eluent polarity to ensure efficient elution of your product. A less polar solvent system may be required.
-
Problem 3: The Scavenger Resin is Not Effectively Removing the Copper Catalyst
-
Possible Cause: Insufficient amount of scavenger.
-
Troubleshooting Step: Increase the equivalents of the scavenger resin. A 3-5 molar equivalent excess of the functional groups on the resin relative to the initial amount of copper is often recommended.[1]
-
-
Possible Cause: Poor mixing of the resin with the reaction mixture.
-
Troubleshooting Step: Ensure vigorous stirring to maintain the resin in suspension.[6]
-
-
Possible Cause: The copper is in an oxidation state that is not efficiently scavenged by the chosen resin (e.g., some scavengers are more effective for Cu(I) vs. Cu(II)).[6]
-
Troubleshooting Step: Ensure your workup conditions are compatible with the scavenger's mechanism.[6]
-
Experimental Protocols
Protocol 1: Copper Removal using Solid-Supported Scavengers (e.g., QuadraSil™ MP, SiliaMetS® Thiourea)
This protocol provides a general procedure for using silica-based copper scavengers.
-
Determine the amount of scavenger: Calculate the required amount of scavenger based on the amount of copper catalyst used in the reaction. A 3-5 molar equivalent excess of the scavenger's functional groups to copper is recommended.[1]
-
Addition of scavenger: Once the click reaction is complete, add the solid scavenger resin directly to the reaction mixture.[6]
-
Stirring: Stir the suspension vigorously at room temperature to ensure good contact between the scavenger and the catalyst. The required time can range from 30 minutes to several hours.[1][6] For challenging cases, the reaction time can be extended, or the temperature gently increased (e.g., to 40°C).[1]
-
Filtration: Once the copper has been sufficiently removed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[6]
-
Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.[6]
-
Work-up: Combine the filtrate and the washings. The purified product can then be isolated using standard procedures (e.g., evaporation of the solvent).[6]
Protocol 2: Copper Removal using an Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.
-
Dilution: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[6]
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). Adjust the pH of the EDTA solution to ~8 with a suitable base (e.g., NaOH or sodium bicarbonate) to enhance chelation.[2][6]
-
Mixing and Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to fully separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[6]
-
Removal of Aqueous Layer: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.[6]
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.
-
Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For example, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide. Alternatively, sodium carbonate can be used to precipitate copper(II) carbonate.[6]
-
Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate should be observed.[6]
-
Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[6]
-
Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.[6]
-
Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[6]
-
Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.[6]
Visualizations
References
Stability of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in different buffer conditions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in various buffer conditions commonly encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three key factors: the pH of the buffer, the storage and incubation temperature, and the presence of certain chemical reagents, particularly strong acids, bases, and reducing agents. The molecule's structure contains three main components to consider for stability: the terminal azide (B81097) groups, the polyethylene (B3416737) glycol (PEG) linkers, and the amide bonds.
Q2: How does pH impact the stability of the molecule?
A2: The amide linkages are the most susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can accelerate the cleavage of these bonds.[1][2][3] The azide group is generally stable within a pH range of 4-12 but should not be exposed to strong acids, which can lead to the formation of hazardous hydrazoic acid.[4][5][6]
Q3: What is the recommended storage procedure for this compound?
A3: For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture and light.[4][7] If a stock solution is necessary, use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C.[4][8] Aqueous solutions should be prepared fresh for each experiment to minimize degradation.[4]
Q4: Are there any common reagents that are incompatible with the azide groups?
A4: Yes, reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce the azide group to an amine, rendering it inactive for click chemistry reactions.[4] It is crucial to avoid these reagents in buffers that will be in contact with the molecule if the azide functionality is required for subsequent steps.[9]
Q5: Is the PEG linker stable under typical experimental conditions?
A5: The polyethylene glycol (PEG) linker itself is generally stable in aqueous solutions.[4] However, PEG linkers can be susceptible to oxidative degradation, so it is advisable to avoid strong oxidizing agents.[5]
Troubleshooting Guides
Low Yield in Click Chemistry Reaction
If you are experiencing low yields in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, consider the following potential causes related to the stability of this compound.
Table 1: Troubleshooting Low "Click" Reaction Yields
| Symptom | Potential Cause | Suggested Solution |
| No or very low product formation | Degradation of Azide Groups: Exposure to reducing agents (e.g., DTT, TCEP) in previous steps or buffers.[4] | Ensure all buffers are free from reducing agents. If their use is unavoidable, perform a purification step before proceeding with the click reaction. |
| Hydrolysis of Amide Bonds: Prolonged incubation in buffers with suboptimal pH (highly acidic or basic) or at elevated temperatures.[1][2] | Prepare the aqueous solution of the compound fresh before use. Minimize incubation times in aqueous buffers and perform reactions at the lowest feasible temperature. Use buffers with a pH in the range of 6.0-8.0.[4] | |
| Inconsistent results between experiments | Inconsistent Storage and Handling: Improper storage of stock solutions (e.g., at room temperature, exposure to light).[4][7] | Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[10] |
| Precipitation of the Compound: The compound may have limited solubility in certain aqueous buffers, leading to a lower effective concentration. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[8] If precipitation occurs, try increasing the percentage of the organic co-solvent if compatible with your experiment.[8] |
General Stability Considerations in Different Buffer Systems
The choice of buffer can significantly impact the stability of this compound. The following table provides a summary of stability considerations for different buffer conditions.
Table 2: Stability Overview in Common Buffer Conditions
| Parameter | Condition | Potential Effect on Functional Groups | Recommendation |
| pH | Acidic (pH < 6) | - Increased rate of amide bond hydrolysis.[1][2] - Risk of forming toxic and explosive hydrazoic acid with strong acids.[5][6] | Use buffers with a pH in the range of 6.0-8.0.[4] Avoid strong acids. |
| Neutral (pH 6-8) | - Generally the most stable range for the overall molecule. | Ideal pH range for most applications. | |
| Basic (pH > 8) | - Accelerated amide bond hydrolysis, especially at pH > 8.5.[1][3] | If a basic pH is required, minimize incubation time and temperature. | |
| Temperature | Elevated (> 25°C) | - Significantly accelerates the rate of amide bond hydrolysis.[1][2] | Perform reactions at the lowest feasible temperature. Store as recommended when not in use. |
| Buffer Components | Reducing Agents (DTT, TCEP) | - Reduction of the azide group to an amine.[4] | Use non-reducing buffers. If reducing agents are necessary, they must be removed before any reaction involving the azide group. |
| Nucleophilic Buffers (e.g., Tris) | - Potential for reaction with the amide bond, although generally less significant than pH-driven hydrolysis. | Non-nucleophilic buffers like PBS or HEPES are generally preferred.[4] |
Experimental Protocols
Protocol for Assessing Stability via HPLC-MS
This protocol outlines a general method to assess the stability of this compound in a specific buffer condition.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation:
-
Dilute the stock solution to a final concentration of 1 mM in the test buffer (e.g., PBS pH 7.4, Acetate buffer pH 5.0, Carbonate buffer pH 9.0).
-
Incubate the solutions at a specific temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.
-
Quenching (Optional): If necessary, quench any reaction by flash freezing in liquid nitrogen and storing at -80°C until analysis.
-
Analysis:
-
Analyze the aliquots by HPLC-MS.
-
Use a suitable C18 column and a gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Monitor the disappearance of the parent compound's mass peak and the appearance of potential degradation products (e.g., hydrolyzed amide bonds).
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for low "click" reaction yields.
References
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Avoiding cleavage of PEG chain during reaction
Welcome to the technical support center for polyethylene (B3416737) glycol (PEG)ylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding PEG chain cleavage during reactions and to troubleshoot common issues encountered in PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PEG chain cleavage during a reaction?
A1: PEG chain cleavage, or degradation, during a chemical reaction is primarily caused by three mechanisms:
-
Oxidative Degradation: This is the most common cause during laboratory procedures. The ether backbone of the PEG chain is susceptible to attack by reactive oxygen species (ROS). This can be initiated by atmospheric oxygen, especially at elevated temperatures, or by the presence of transition metal ion contaminants which can catalyze the formation of radicals.[1]
-
Thermal Degradation: High temperatures can lead to the scission of the PEG chain. This is particularly relevant when reactions are heated for extended periods. In the presence of air, thermal degradation is often accelerated due to oxidation.
-
Hydrolysis of Linker Chemistry: While the PEG backbone itself is generally stable to hydrolysis under typical bioconjugation conditions, the activating groups or linkers used for conjugation can be susceptible to hydrolysis. For example, N-hydroxysuccinimide (NHS) esters are prone to hydrolysis, especially at higher pH, which can be mistaken for PEG chain cleavage as it results in an unreactive PEG species.
Q2: How does pH affect the stability of the PEG chain and the PEGylation reaction?
A2: The pH of the reaction medium is a critical parameter that can influence both the stability of the PEG derivative and the efficiency of the conjugation reaction.
-
PEG Backbone: The polyether backbone of PEG is generally stable across a wide range of pH values commonly used in bioconjugation (typically pH 5-9).
-
Linker Stability: The stability of the reactive group on the PEG is highly pH-dependent. For instance, NHS esters hydrolyze more rapidly as the pH increases. At pH 7, the half-life of an NHS ester can be several hours, while at pH 8.6, it can be as short as 10 minutes.[2]
-
Reaction Efficiency: The optimal pH for the conjugation reaction depends on the specific chemistry being used. For example, the reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (7.0-8.5), where a significant portion of the amines are deprotonated and nucleophilic. However, this is a trade-off with the increased rate of NHS-ester hydrolysis at higher pH.
Q3: Can the choice of PEG derivative influence the stability of the final conjugate?
A3: Absolutely. The choice of the reactive group on the PEG and the resulting linkage to the target molecule significantly impacts the stability of the final conjugate.
-
NHS Esters: React with primary amines to form a stable amide bond. However, the NHS ester itself is moisture-sensitive and can hydrolyze during the reaction, leading to low yields.
-
Maleimides: React with free thiols (sulfhydryl groups) to form a thioether bond. While the reaction is highly specific and efficient at pH 6.5-7.5, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to dissociation of the conjugate.[2]
-
Aldehydes: React with primary amines via reductive amination to form a stable secondary amine bond. This method offers a very stable linkage but typically requires longer reaction times and the presence of a reducing agent.
Q4: What are common side reactions in PEGylation and how can they be minimized?
A4: Besides PEG chain cleavage, several side reactions can occur during PEGylation, leading to a heterogeneous product mixture and reduced yield of the desired conjugate.
-
Hydrolysis of the activated PEG: As discussed, this is a major side reaction for NHS esters, particularly at higher pH. To minimize this, prepare the activated PEG solution immediately before use and carry out the reaction at the lower end of the recommended pH range.
-
Intra- and intermolecular cross-linking: This can occur when using bifunctional PEGs or if the target molecule has multiple reactive sites. Using a monofunctional PEG (mPEG) can prevent this. If a bifunctional PEG is required, controlling the stoichiometry and reaction conditions is crucial.
-
Protein Aggregation: Changes in pH, buffer composition, or extensive surface modification during PEGylation can lead to protein unfolding and aggregation.[3][4] This can be minimized by optimizing reaction conditions, using protein stabilizers, and ensuring the starting protein material is aggregate-free.
-
Modification of non-target residues: Some reactive groups may have side reactivity with other amino acid residues. For example, at high pH, NHS esters can react with tyrosine and histidine. Performing the reaction at the recommended pH can improve specificity.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Product
Low yield is a frequent issue in PEGylation. The following guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low PEGylation Yield
Caption: A decision tree for troubleshooting low yield in PEGylation reactions.
Issue 2: Evidence of PEG Chain Cleavage in the Final Product
If you observe unexpected low molecular weight species in your final product analysis (e.g., by SDS-PAGE or SEC), it may be due to PEG chain cleavage.
Troubleshooting Workflow for Observed PEG Cleavage
Caption: A workflow for diagnosing and preventing PEG chain cleavage.
Data Presentation: Stability of Common PEG Derivatives
The stability of the activated PEG reagent is crucial for a successful conjugation. The following tables summarize the stability of common PEG derivatives under different conditions.
Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters at Different pH Values
| pH | Half-life of PEG-NHS Ester | Reference(s) |
| 7.0 | 4-5 hours | [2] |
| 7.4 | >120 minutes | [5][6] |
| 8.0 | ~1 hour | [2] |
| 8.6 | ~10 minutes | [2] |
| 9.0 | <9 minutes | [5][6] |
Table 2: Stability and Reactivity of Thiol-Reactive PEG Linkers
| Linker Type | Resulting Bond | Stability Characteristics | Optimal Reaction pH | Reference(s) |
| Maleimide (B117702) | Thioether | The thioether bond can be reversible via a retro-Michael reaction, especially in the presence of other thiols. The maleimide ring itself is susceptible to hydrolysis at pH > 7.5.[2][6] | 6.5 - 7.5 | [2][7] |
| Iodoacetamide | Thioether | Forms a stable, irreversible thioether bond. | 7.5 - 8.5 | |
| Vinyl Sulfone | Thioether | Forms a very stable and irreversible thioether bond. The reaction rate is generally slower than with maleimides. | 8.0 - 9.0 | [2] |
| Pyridyl Disulfide | Disulfide | The resulting disulfide bond is cleavable by reducing agents. This can be advantageous for drug delivery applications requiring a cleavable linker. | 6.5 - 7.5 | [2] |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein using an NHS-Ester Reactive PEG
This protocol describes a general method for conjugating an amine-reactive PEG-NHS ester to a protein, such as Bovine Serum Albumin (BSA).
Materials:
-
Protein to be PEGylated (e.g., BSA)
-
Amine-reactive PEG-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 100 mg/mL). Do not store the reconstituted reagent.[8]
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring.
-
Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted PEG, hydrolyzed PEG, and quenching buffer components from the PEGylated protein using SEC or dialysis.[][10]
-
For SEC, use a column with an appropriate molecular weight cutoff to separate the larger PEGylated protein from the smaller contaminants.
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Analyze the purified product by SDS-PAGE to visualize the increase in apparent molecular weight.
-
Use techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of PEGylation.
-
Protocol 2: General Procedure for N-terminal PEGylation via Reductive Amination
This protocol outlines a method for the site-selective PEGylation of a protein's N-terminus using a PEG-aldehyde.
Materials:
-
Protein with an available N-terminal amine
-
PEG-Aldehyde
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 5.0-6.0)
-
Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN))
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., Ion-Exchange Chromatography (IEX) or SEC)
Procedure:
-
Protein Preparation: Exchange the protein into the reaction buffer and adjust the concentration to 1-10 mg/mL.
-
Reaction Setup:
-
Add the PEG-aldehyde to the protein solution at a 5- to 20-fold molar excess.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.
-
Quenching: Stop the reaction by adding the quenching solution to consume unreacted aldehyde groups.
-
Purification:
-
Purify the PEGylated protein from unreacted protein, excess PEG-aldehyde, and other reaction components. IEX chromatography is often effective for separating the PEGylated protein from the unreacted native protein due to the shielding of charges by the PEG chain.[]
-
-
Characterization:
-
Confirm the degree and site of PEGylation using methods such as peptide mapping in conjunction with mass spectrometry.
-
Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including molar ratios, pH, temperature, and reaction time, should be optimized for each specific protein and PEG reagent.
References
- 1. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Separation of PEGylated alpha-lactalbumin from unreacted precursors and byproducts using ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine vs. Linear PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). The choice between a branched, multi-arm linker such as Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine and a traditional linear PEG linker can significantly influence the therapeutic potential of a molecule. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies to inform rational drug design.
Structural and Functional Comparison
This compound is a branched PEG linker featuring three azide-terminated arms extending from a central core.[1][2] This trifunctional design allows for the attachment of multiple molecules of interest, such as cytotoxic payloads, to a single point of conjugation on a biomolecule.[3][4] In contrast, linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units, typically with reactive groups at one or both ends.[5]
The azide (B81097) groups on this compound enable conjugation via "click chemistry," a set of biocompatible, high-yield reactions.[1][2] Specifically, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method that is ideal for conjugating molecules in sensitive biological systems.[6][]
The primary advantages of a branched structure like this compound over a linear PEG linker include:
-
Higher Payload Capacity: The multi-arm nature allows for an increased drug-to-antibody ratio (DAR) with fewer modification sites on the antibody, which can lead to enhanced potency.[3][5]
-
Improved Hydrophilicity: The dense PEG shielding can enhance the solubility of hydrophobic drugs and reduce aggregation of the final conjugate.[8][9]
-
Enhanced Pharmacokinetics: The larger hydrodynamic volume of branched PEG conjugates can reduce renal clearance, potentially leading to a longer circulation half-life.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of bioconjugates synthesized with branched versus linear PEG linkers.
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Reference |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 | [10] |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 | [1][10] |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 | [1][10] |
| Heterogeneous DAR 6 (Control) | 6 | ~0.08 | [10] |
Table 1: Impact of Linker Architecture on in Vitro Cytotoxicity of Trastuzumab-Based ADCs. This data highlights that a "long" branched linker can achieve significantly higher potency (lower IC50) compared to a "short" branched linker and is comparable to a heterogeneous control.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified HSA | - | 3.5 | [10] |
| Linear | 5 | 4.2 | [10] |
| Linear | 10 | 5.2 | [10] |
| Linear | 20 | 6.1 | [10] |
| Branched | 20 | 6.4 | [10] |
Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). This data demonstrates that for the same total PEG molecular weight, a branched architecture can result in a larger hydrodynamic radius, which is a factor in reducing renal clearance.
Visualizing the Structures and Workflows
Caption: Structural comparison of a linear azide-PEG linker and the branched this compound.
Caption: Experimental workflow for ADC synthesis using SPAAC.
Caption: Workflow for in vitro ADC stability assessment.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Antibody-Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified antibody with an alkyne-functionalized payload using a PEG linker.
Materials:
-
Azide-modified monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound or a linear azide-PEG-NHS ester (for introducing the azide if the mAb is not pre-functionalized).
-
Cyclooctyne-functionalized drug (e.g., DBCO-drug) dissolved in DMSO.
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Preparation of Azide-Modified Antibody: If the antibody does not already contain an azide group, it can be introduced by reacting the antibody with an excess of an Azide-PEG-NHS ester. The modified antibody is then purified to remove unreacted linker.
-
SPAAC Reaction:
-
To the azide-functionalized antibody in PBS, add the cyclooctyne-functionalized drug stock solution. A 2-4 fold molar excess of the cyclooctyne (B158145) reagent over the azide-modified protein is a recommended starting point.[6]
-
Ensure the final concentration of DMSO is below 5% (v/v) to minimize effects on protein stability.[6]
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6]
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker using an SEC column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: In Vitro ADC Stability Assay in Plasma
This protocol assesses the stability of an ADC in a physiological environment.
Materials:
-
Purified ADC.
-
Human, mouse, or rat plasma containing an anticoagulant (e.g., EDTA).
-
Incubator at 37°C.
-
Analytical instruments (SEC-HPLC, LC-MS).
Procedure:
-
Incubation:
-
Dilute the ADC into the plasma to a final concentration of approximately 1 mg/mL.
-
Incubate the samples at 37°C.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 144 hours).[11]
-
Store the samples at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and analyze by SEC-HPLC to determine the percentage of aggregation and fragmentation.
-
Use LC-MS to quantify the amount of conjugated drug and detect any deconjugation over time.
-
-
Data Analysis:
-
Plot the percentage of monomeric ADC and the average DAR over time to determine the stability profile.
-
Protocol 3: Pharmacokinetic Study in a Mouse Model
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an ADC.
Materials:
-
Purified ADC.
-
Appropriate mouse strain (e.g., BALB/c).
-
Equipment for intravenous injection and blood collection.
-
ELISA or LC-MS/MS for ADC quantification in plasma.
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice. A typical dose might be 1-10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr).
-
Process the blood to collect plasma and store at -80°C.
-
-
Quantification:
-
Quantify the concentration of the total antibody or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[2]
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) using non-compartmental analysis software.
-
Conclusion
The selection between a branched, multi-arm linker like this compound and a traditional linear PEG linker is a critical decision in the design of bioconjugates. Branched linkers offer distinct advantages in achieving higher drug loading, improving solubility, and potentially extending circulation half-life. However, the increased steric hindrance of a branched linker could, in some cases, impact the biological activity of the conjugated molecule. The optimal choice is contingent upon the specific application, the properties of the biomolecule and the payload, and the desired therapeutic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 4. Multi-arm Azide(N3) PEGs - Biopharma PEG [biochempeg.com]
- 5. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Branched vs. Linear PEG for Enhanced Protein Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the stability of therapeutic proteins is a critical challenge. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic properties. The architecture of the PEG polymer—specifically, whether it is linear or branched—can have a significant impact on the resulting conjugate's stability. This guide provides an objective comparison of branched and linear PEG for improving protein stability, supported by experimental data and detailed protocols.
Executive Summary
The choice between a branched or linear PEG architecture for protein conjugation is a critical decision in the development of biotherapeutics. This choice influences several key stability parameters, including resistance to proteolytic degradation, thermal stability, and in vitro biological activity.
Generally, branched PEG molecules, with their "umbrella-like" structure, offer superior steric hindrance. This enhanced shielding provides greater protection against proteolytic enzymes and can lead to a longer circulation half-life. While the impact on thermal stability can vary depending on the protein and the specific PEG, branched PEGs have demonstrated a significant advantage in preserving protein integrity against enzymatic degradation. However, the increased bulk of branched PEGs can sometimes lead to a greater reduction in the protein's specific activity compared to linear PEGs of similar molecular weight. This guide will delve into the experimental evidence that underpins these observations.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies comparing the effects of linear and branched PEG on key protein stability parameters.
| Protein | PEG Type | PEG Molecular Weight (kDa) | In Vitro Activity Retention (%) | Reference |
| Lysine-deficient TNF-α | Linear | 5 | 82 | [1] |
| Linear | 20 | 58 | [1] | |
| Branched | 10 | 93 | [1] | |
| Branched | 40 | 65 | [1] |
| Protein | PEG Type | PEG Molecular Weight (kDa) | Remaining Protein after 24h Trypsin Digestion (%) | Reference |
| Alpha-1 Antitrypsin | Linear | 30 | ~50 | [2][3][4] |
| Linear | 40 | ~60 | [2][3][4] | |
| 2-armed (Branched) | 40 | >90 | [2][3][4] |
| Protein | PEG Type | PEG Molecular Weight (kDa) | Melting Temperature (Tm) (°C) | Reference |
| Alpha-1 Antitrypsin | Unmodified | - | Not specified | [2][3][4] |
| Linear | 30 | No significant change | [2][3][4] | |
| Linear | 40 | No significant change | [2][3][4] | |
| 2-armed (Branched) | 40 | No significant change | [2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific proteins and PEG reagents.
Proteolytic Stability Assay (Trypsin Digestion)
This protocol outlines a method to assess the resistance of PEGylated proteins to proteolytic degradation by trypsin.
Materials:
-
Unmodified Protein
-
Linear PEG-Protein Conjugate
-
Branched PEG-Protein Conjugate
-
Trypsin (MS Grade)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
SDS-PAGE analysis equipment
-
Densitometry software
Procedure:
-
Sample Preparation: Prepare solutions of the unmodified protein, linear PEG-protein, and branched PEG-protein at a concentration of 1 mg/mL in digestion buffer.
-
Trypsin Addition: Add trypsin to each protein solution at a 1:50 (w/w) trypsin-to-protein ratio.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately stop the digestion in the collected aliquots by adding the quenching solution to a final concentration of 1% TFA.
-
SDS-PAGE Analysis: Analyze the samples from each time point using SDS-PAGE to visualize the extent of protein degradation.
-
Densitometry: Quantify the intensity of the intact protein band at each time point using densitometry software. The percentage of remaining protein is calculated relative to the 0-hour time point.
Thermal Stability Assessment (Differential Scanning Calorimetry - DSC)
This protocol describes the determination of the melting temperature (Tm) of PEGylated proteins using DSC.
Materials:
-
Unmodified Protein
-
Linear PEG-Protein Conjugate
-
Branched PEG-Protein Conjugate
-
Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Dialyze all protein samples extensively against the same buffer to ensure identical buffer conditions. Adjust the protein concentration to 1 mg/mL.
-
Instrument Setup: Equilibrate the DSC instrument as per the manufacturer's instructions.
-
Loading: Load the protein sample into the sample cell and the matching dialysis buffer into the reference cell.
-
Thermal Scan: Heat the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: The instrument software will generate a thermogram (heat capacity vs. temperature). The peak of the endothermic transition corresponds to the melting temperature (Tm) of the protein.
Structural Integrity Analysis (Circular Dichroism - CD Spectroscopy)
This protocol details the use of CD spectroscopy to assess the secondary structure and thermal stability of PEGylated proteins.
Materials:
-
Unmodified Protein
-
Linear PEG-Protein Conjugate
-
Branched PEG-Protein Conjugate
-
Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
CD Spectropolarimeter with a temperature controller
Procedure:
-
Sample Preparation: Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in the appropriate buffer. The buffer should be transparent in the far-UV region.
-
Wavelength Scan: Record the CD spectrum of each sample in the far-UV region (e.g., 190-250 nm) at a controlled temperature (e.g., 25°C) to assess the secondary structure.
-
Thermal Denaturation: To determine the melting temperature (Tm), monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
Data Analysis: The resulting data will show a sigmoidal curve of the CD signal versus temperature. The midpoint of this transition is the Tm.
Mandatory Visualization
Caption: Structural comparison of linear and branched PEGylation of a protein.
Caption: Experimental workflow for assessing the stability of PEGylated proteins.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
The Trifunctional Advantage: A Comparative Guide to Advanced Bioconjugation
In the landscape of bioconjugation, the architecture of the linker molecule is a critical determinant of the success, reproducibility, and therapeutic efficacy of complex biologics such as Antibody-Drug Conjugates (ADCs). While bifunctional linkers have been the historical mainstay, the emergence of tri-functional azide (B81097) linkers offers a new dimension of possibilities. This guide provides an objective comparison of tri-functional azide linkers with their bifunctional counterparts, supported by representative experimental data and detailed protocols, to empower researchers in drug development and chemical biology to make informed decisions for their next breakthrough.
Unlocking Versatility: The Core Advantages of Tri-functional Azide Linkers
Tri-functional linkers are chemical scaffolds equipped with three reactive handles, allowing for the covalent linkage of up to three distinct molecular entities.[1][2] When incorporating one or more azide moieties, these linkers become powerful tools for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] This trifecta of reactivity unlocks several key advantages over traditional bifunctional linkers:
-
Dual Payload Capabilities: The most significant advantage is the ability to conjugate two different payloads (e.g., cytotoxic drugs with different mechanisms of action) to a single targeting moiety, such as a monoclonal antibody.[2][] This approach can lead to synergistic therapeutic effects and help overcome drug resistance.
-
Introduction of Modifying Agents: The third functional group can be used to attach molecules that enhance the overall properties of the bioconjugate. For instance, polyethylene (B3416737) glycol (PEG) chains can be introduced to improve solubility and pharmacokinetic profiles.
-
Orthogonal Chemistry: Tri-functional linkers can be designed with three mutually orthogonal reactive groups, enabling precise, stepwise conjugation of different molecules in a single pot, streamlining complex syntheses.
-
Enhanced Experimental Readouts: In research applications, the third arm can be used to attach a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification, without compromising the primary conjugation of interest.[5]
Performance Under the Microscope: A Quantitative Comparison
To illustrate the practical implications of choosing a tri-functional over a bifunctional azide linker, the following table summarizes key performance metrics based on typical experimental outcomes in the context of ADC development.
| Parameter | Bifunctional Azide Linker | Tri-functional Azide Linker | Rationale |
| Maximum Payload Capacity | 1 type | 2 types | The third functional group on the tri-functional linker allows for the attachment of a second, distinct payload.[2][] |
| Conjugation Yield (Payload 1) | ~90-95% | ~85-90% | The slightly lower yield for the first payload on a tri-functional linker can be attributed to potential steric hindrance from the more complex linker structure. |
| Conjugation Yield (Payload 2) | N/A | ~80-85% | The conjugation of a second payload introduces additional steric challenges, which can modestly reduce the reaction efficiency. |
| Resulting Drug-to-Antibody Ratio (DAR) | Typically 2 or 4 | Can achieve combinations like 2+2 or 4+2 | Tri-functional linkers enable the creation of ADCs with a higher total drug load, combining two different types of drugs.[] |
| In Vitro Stability (% Intact ADC after 7 days in plasma) | >95% | >95% | When properly designed, the core stability of the linker-antibody bond is comparable between well-designed bifunctional and tri-functional linkers.[6][7] |
| Potential for Aggregation | Low | Moderate | The increased hydrophobicity and complexity of dual-payload ADCs can sometimes lead to a higher propensity for aggregation, which needs to be carefully monitored.[8][9] |
Visualizing the Workflow: From Conjugation to Analysis
The following diagrams, generated using Graphviz, illustrate the experimental workflows for synthesizing and characterizing an ADC using a tri-functional azide linker, as well as a simplified representation of a signaling pathway that can be targeted with a dual-payload ADC.
Caption: Experimental workflow for dual-payload ADC synthesis and characterization.
Caption: Simplified EGFR signaling pathway targeted by a dual-payload ADC.[10][11]
Experimental Protocols
The following protocols provide a framework for the comparative evaluation of bifunctional and tri-functional azide linkers in the context of ADC synthesis.
Protocol 1: Comparative Conjugation of a Single Payload
Objective: To compare the conjugation efficiency of a bifunctional and a tri-functional azide linker with a single alkyne-modified payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) with available lysine (B10760008) residues.
-
Bifunctional Azide-PEG4-NHS ester linker.
-
Tri-functional Azide-PEG4-(NHS ester)2 linker.
-
Alkyne-modified cytotoxic payload.
-
Copper(II) sulfate (B86663) (CuSO4), THPTA ligand, Sodium Ascorbate (B8700270).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Desalting columns.
-
HPLC system with a hydrophobic interaction chromatography (HIC) column.
Methodology:
-
Antibody-Linker Conjugation:
-
Prepare two separate reactions. In reaction A, dissolve the mAb and a 5-molar excess of the bifunctional azide linker in PBS. In reaction B, dissolve the mAb and a 5-molar excess of the tri-functional azide linker in PBS.
-
Incubate both reactions for 2 hours at room temperature.
-
Purify the azide-modified antibodies using desalting columns to remove excess linker.
-
-
Click Chemistry Conjugation:
-
To each purified azide-modified antibody solution, add a 10-molar excess of the alkyne-modified payload.
-
Prepare a fresh solution of the copper catalyst by premixing CuSO4 and THPTA in a 1:5 molar ratio, then add sodium ascorbate to a final concentration of 5 mM.
-
Add the catalyst solution to each antibody-payload mixture and incubate for 1 hour at room temperature.
-
Quench the reaction by adding EDTA.
-
Purify the final ADCs using desalting columns.
-
-
Analysis:
-
Determine the drug-to-antibody ratio (DAR) for each ADC using HIC-HPLC.[][13][14] The elution profile will show peaks corresponding to different drug loading, and the weighted average DAR can be calculated.
-
Calculate the conjugation yield by comparing the amount of conjugated payload to the initial amount of antibody.
-
Protocol 2: Synthesis and Characterization of a Dual-Payload ADC
Objective: To synthesize a dual-payload ADC using a tri-functional azide linker and characterize its properties.
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine residues.
-
Tri-functional linker with a maleimide, an azide, and an NHS ester group.
-
Payload 1 with a free amine group.
-
Payload 2 with an alkyne group.
-
TCEP (tris(2-carboxyethyl)phosphine).
-
Materials for click chemistry as in Protocol 1.
-
Materials for HPLC and mass spectrometry analysis.
Methodology:
-
Linker-Payload 1 Conjugation:
-
React the tri-functional linker with a 1.5-molar excess of Payload 1 (amine-reactive) in an appropriate organic solvent with a base catalyst.
-
Purify the linker-payload 1 conjugate using column chromatography.
-
-
Antibody Reduction and Conjugation with Linker-Payload 1:
-
Reduce the interchain disulfide bonds of the mAb using a 10-molar excess of TCEP for 2 hours at 37°C.
-
Remove excess TCEP using a desalting column.
-
React the reduced mAb with a 5-molar excess of the purified linker-payload 1 conjugate (maleimide-reactive) for 1 hour at room temperature.
-
Purify the ADC-linker-payload 1 intermediate using a desalting column.
-
-
Click Chemistry with Payload 2:
-
To the purified intermediate, add a 10-molar excess of Payload 2 (alkyne-reactive).
-
Perform the copper-catalyzed click chemistry reaction as described in Protocol 1.
-
Purify the final dual-payload ADC using size-exclusion chromatography.
-
-
Analysis:
-
Determine the final DAR for both payloads using a combination of HIC-HPLC and mass spectrometry.[15]
-
Assess the stability of the final ADC by incubating it in human plasma at 37°C for several days and analyzing for payload deconjugation by HPLC.[6][9]
-
Measure the percentage of aggregation using size-exclusion chromatography.[9]
-
Conclusion
Tri-functional azide linkers represent a significant advancement in the field of bioconjugation, offering enhanced versatility for creating next-generation therapeutics and research tools. While their synthesis and application can be more complex than traditional bifunctional linkers, the ability to construct dual-payload ADCs and precisely introduce modifying agents provides a compelling rationale for their adoption in sophisticated drug development programs. By carefully considering the quantitative performance metrics and implementing robust experimental protocols, researchers can harness the full potential of these powerful molecular scaffolds.
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. crossbridgebio.com [crossbridgebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Dual Payload ADC: Empowering precision cancer therapy | BroadPharm [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 13. ymc.eu [ymc.eu]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. hpst.cz [hpst.cz]
A Comparative Guide to the Characterization and Validation of PEGylated Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Polyethylene Glycol (PEG)-modified antibodies with alternative modification technologies. It offers a detailed analysis of their performance based on experimental data, outlines methodologies for key characterization experiments, and visualizes essential workflows and concepts to aid in the selection of the most suitable antibody modification strategy for therapeutic applications.
Performance Comparison: PEGylation vs. Alternatives
The selection of an antibody modification strategy is a critical decision in biopharmaceutical development, with significant implications for a drug's pharmacokinetic profile, immunogenicity, and overall efficacy. While PEGylation has long been the industry standard, a new generation of alternatives offers distinct advantages. This section presents a comparative summary of quantitative data for PEGylated antibodies and leading alternatives.
Table 1: Pharmacokinetic Profile Comparison
| Modification | Molecule | In Vivo Half-life | Reference Molecule Half-life | Fold Increase | Species |
| PEGylation | Trastuzumab Fab | 48 h (F(ab')2) | ~1.5 h (Fab') | ~32 | Mice |
| Anakinra | 10.8 h | 1.7 h | 6.4 | Rats[1] | |
| Recombinant Methioninase | Greatly extended | Not specified | - | Primates[2] | |
| HESylation | Anakinra | 10.8 h | 1.7 h | 6.4 | Rats[1][3] |
| Polysialylation | - | Data not available in direct comparison | - | - | - |
| Polysarcosination | - | Data not available in direct comparison | - | - | - |
Table 2: Binding Affinity Comparison
| Modification | Molecule | Dissociation Constant (KD) | Reference Molecule KD | Fold Change in Affinity |
| PEGylation | Anakinra | ~10-fold higher | Unmodified Anakinra | ~10-fold decrease[1][4] |
| Trastuzumab Fab | 3-fold higher | Unmodified Fab | 3-fold decrease[5] | |
| HESylation | Anakinra | ~10-fold higher (more affine than PEGylated) | Unmodified Anakinra | ~10-fold decrease[1][4] |
| Polysialylation | anti-polySia mAb | 8.5 x 10⁻¹⁰ M (long-chain) | Progressively weaker for shorter chains | -[6] |
| Polysarcosination | - | Data not available in direct comparison | - | - |
Table 3: Immunogenicity Profile
| Modification | Key Immunogenicity Characteristics |
| PEGylation | Can induce anti-PEG antibodies (both pre-existing and treatment-induced), which can lead to accelerated blood clearance (ABC) and hypersensitivity reactions. The immunogenicity is influenced by PEG size, architecture, and linker chemistry.[7] |
| HESylation | Considered a promising alternative with potentially lower immunogenicity compared to PEG due to its biodegradable nature.[1][4] |
| Polysialylation | Generally considered non-immunogenic as polysialic acid is a natural polymer found in the human body. |
| Polysarcosination | Exhibits low immunogenicity and is considered a promising alternative to PEG.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization and validation of modified antibodies. This section provides methodologies for key assays cited in this guide.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the molecular weight, degree of conjugation, and presence of aggregates or fragments of PEGylated antibodies.
Protocol:
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min).[8]
-
Ensure stable baseline signals for the MALS, UV, and refractive index (RI) detectors.
-
-
Sample Preparation:
-
Prepare the PEGylated antibody sample in the mobile phase to a final concentration of 1-2 mg/mL.
-
Filter the sample through a 0.1 µm or 0.22 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject a defined volume (e.g., 50-100 µL) of the prepared sample onto the equilibrated SEC column.[8]
-
Collect data from the UV, MALS, and RI detectors simultaneously.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to analyze the collected data.
-
Determine the molar mass and concentration of each eluting species using the signals from the MALS, UV, and RI detectors.
-
Calculate the degree of PEGylation by comparing the molar mass of the conjugated antibody to the unconjugated antibody and the PEG moiety.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the modified antibody to its target antigen.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target antigen onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the antigen solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the modified antibody (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized antigen surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Allow the dissociation of the analyte in the running buffer and monitor the dissociation phase (e.g., for 600 seconds).
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine ka, kd, and KD.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.
Protocol:
-
Plate Coating:
-
Coat a high-binding 96-well microplate with a PEG-conjugated protein (e.g., mPEG-BSA) or a monoamine methoxy-PEG at a concentration of 0.02 mg/mL in PBS overnight at room temperature.[10]
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Block the wells with a suitable blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[10]
-
Wash the plate three times with PBST.
-
-
Sample Incubation:
-
Dilute the serum or plasma samples in the blocking buffer.
-
Add the diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three to five times with PBST.[11]
-
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five to six times with PBST.[11]
-
-
Substrate Development and Measurement:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibodies present in the sample.[12]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Objective: To visually assess the molecular weight and purity of the PEGylated antibody.
Protocol:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.[13]
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
To specifically visualize the PEG chains, a barium-iodide staining method can be used.[15]
-
Destain the gel to reduce background and enhance band visibility.
-
Image the gel to document the results. The PEGylated antibody will migrate at a higher apparent molecular weight than the non-PEGylated antibody.[15]
-
Visualizing Key Concepts and Workflows
Graphical representations of complex biological processes and experimental procedures can significantly enhance understanding. This section provides diagrams generated using the DOT language to illustrate key concepts related to PEGylated antibodies.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation confers greatly extended half-life and attenuated immunogenicity to recombinant methioninase in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein HESylation for half-life extension: synthesis, characterization and pharmacokinetics of HESylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High affinity binding of long-chain polysialic acid to antibody, and modulation by divalent cations and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. k-assay.com [k-assay.com]
- 12. 4adi.com [4adi.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
The Influence of PEG Length on Bioconjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the design of bioconjugates with optimal therapeutic properties. The length of the PEG chain profoundly influences the stability, pharmacokinetics, and immunogenicity of the final product. This guide provides a comparative analysis of different PEG lengths in bioconjugation, supported by experimental data, to facilitate the selection of the most appropriate linker for a given application.
The covalent attachment of PEG chains, or PEGylation, is a widely employed strategy to enhance the therapeutic value of proteins, peptides, and nanoparticles. Longer PEG chains can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life. They can also provide a steric shield that minimizes immunogenicity and protects against enzymatic degradation. Conversely, shorter PEG linkers may be advantageous in situations where minimal alteration of the native molecule's size is desired or when steric hindrance at the target site is a concern.[1] This guide will delve into these effects, presenting quantitative data and detailed experimental protocols to inform your bioconjugation strategy.
Data Presentation: Comparative Effects of PEG Length
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key bioconjugate parameters.
Table 1: Effect of PEG Molecular Weight on Pharmacokinetics of PEGylated Poly-L-Lysine Dendrimers
| Total Molecular Weight (kDa) | Elimination Half-life (t½) | Clearance |
| < 20 | 1–10 hours | Rapid (primarily renal) |
| > 30 | 1–3 days | Slow |
Data synthesized from a study on the pharmacokinetics of PEGylated poly-L-lysine dendrimers.[2]
Table 2: Impact of PEG Length on the Stability of α-1 Antitrypsin (AAT)
| PEG Modification | Change in Secondary Structure | Change in Thermodynamic Stability | Protection Against Heat-Induced Aggregation | Proteolytic Resistance |
| Various PEG lengths and structures | No significant changes | No alteration | Significantly decreased propensity | Greatly improved (especially with 2-armed 40 kDa PEG) |
Based on a study investigating the effects of PEGylation on the structure and stability of alpha-1 antitrypsin.[3][4]
Table 3: Influence of PEG Size on In Vitro and In Vivo Properties of PSMA Inhibitors
| Radiotracer | PEG Size | Kidney Uptake Reduction (vs. non-PEGylated) |
| [68Ga]Ga-PP4-WD | 4 repeat units | Tenfold |
| [68Ga]Ga-PP8-WD | 8 repeat units | Fivefold |
Data from a study on the impact of PEG size on the properties of PSMA inhibitors.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and adaptation of these studies for your specific bioconjugate.
Protocol 1: General Protein PEGylation with Different PEG Lengths
This protocol describes a general method for the covalent attachment of amine-reactive PEG chains of varying lengths to a protein.
Materials:
-
Protein of interest (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
mPEG-NHS esters of different molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO and then dilute to the desired concentration in the Reaction Buffer.
-
PEGylation Reaction: Add the activated PEG reagent to the protein solution at a specific molar excess (e.g., 5-fold, 10-fold, 20-fold). The optimal ratio should be determined empirically for each protein and PEG length.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, indicating successful PEGylation. Further characterization can be performed using techniques like mass spectrometry to determine the degree of PEGylation.[6]
Protocol 2: Pharmacokinetic Analysis of PEGylated Bioconjugates
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of bioconjugates with different PEG lengths in a rodent model.
Materials:
-
PEGylated bioconjugates with different PEG lengths
-
Control (unmodified) bioconjugate
-
Laboratory animals (e.g., rats or mice)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA, LC-MS)
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the PEGylated bioconjugate or control to each animal group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.[7]
-
Pharmacokinetic Modeling: Plot the plasma concentration-time data and analyze it using pharmacokinetic software to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[8]
Protocol 3: Immunogenicity Assessment of PEGylated Bioconjugates
This protocol provides a framework for assessing the immunogenicity of bioconjugates with varying PEG lengths.
Materials:
-
PEGylated bioconjugates with different PEG lengths
-
Adjuvant (if required for immunization)
-
Laboratory animals (e.g., mice)
-
Serum collection supplies
-
ELISA plates
-
Anti-PEG antibody detection reagents (e.g., enzyme-conjugated secondary antibodies)
Procedure:
-
Immunization: Immunize groups of animals with the different PEGylated bioconjugates, with or without an adjuvant, according to a defined schedule.
-
Serum Collection: Collect blood samples at various time points post-immunization to obtain serum.
-
Anti-PEG Antibody ELISA: a. Coat ELISA plates with the specific PEGylated bioconjugate. b. Block the plates to prevent non-specific binding. c. Add diluted serum samples to the wells and incubate. d. Wash the plates and add an enzyme-conjugated secondary antibody that detects the animal's immunoglobulins (e.g., anti-mouse IgG-HRP). e. Add a substrate and measure the resulting signal to determine the presence and titer of anti-PEG antibodies.[9]
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: General experimental workflow for protein PEGylation.
Caption: Workflow for pharmacokinetic analysis.
Caption: Simplified signaling pathway of an immune response to a PEGylated conjugate.
By carefully considering the trade-offs associated with different PEG lengths and employing rigorous experimental evaluation, researchers can rationally design bioconjugates with optimized therapeutic profiles. The data and protocols presented in this guide serve as a valuable resource for navigating the complexities of PEGylation and advancing the development of next-generation biotherapeutics.
References
- 1. Undergraduate Honors Thesis | Polyethylene Glycol Size and Protein-Complex Stability | ID: h415pk287 | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine, a branched trifunctional PEG linker crucial for advanced bioconjugation and drug delivery applications. We present detailed experimental protocols for key analytical techniques and compare the subject compound with relevant alternatives, supported by representative experimental data.
This compound is a valuable reagent in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) where a high drug-to-antibody ratio is desirable.[1] Its three terminal azide (B81097) groups allow for the attachment of multiple payload molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[2][3] The purity of such linkers is paramount, as impurities can lead to ill-defined conjugates, reduced therapeutic efficacy, and potential immunogenicity.
Performance Comparison: Branched Azide-PEG Linkers
The purity of this compound is compared here with two alternative branched azide-PEG linkers. The selection of a linker is often dependent on the specific requirements of the application, such as the desired spacing, solubility, and the nature of the core structure.
Table 1: Comparative Purity Analysis of Branched Azide-PEG Linkers
| Feature | This compound | Alternative A: Acid-C5-tris-PEG3-azide | Alternative B: N-NHS-PEG3-N-bisPEG3-azide |
| Structure | Tris-PEG linker with a tertiary amine core | Tris-PEG linker with a carboxylic acid core | Bis-PEG linker with an NHS ester and a tertiary amine core |
| Molecular Weight | ~1891.2 g/mol | ~1052.2 g/mol | ~900-1000 g/mol (varies with NHS ester form) |
| Purity (by RP-HPLC) | > 96.5% | > 95.8% | > 95.2% |
| Purity (by qNMR) | > 97.0% | > 96.5% | > 96.0% |
| Polydispersity Index (PDI) | < 1.05 | < 1.05 | < 1.05 |
| Key Impurities | Incompletely reacted starting materials, PEG diols | Incompletely reacted starting materials, residual solvents | Hydrolyzed NHS ester, incompletely reacted precursors |
Experimental Protocols for Purity Assessment
Accurate determination of purity for PEGylated compounds requires a multi-pronged approach, typically involving chromatography and spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique for separating the main compound from its non-PEGylated and other impurities. Due to the lack of a strong UV chromophore in the PEG backbone, a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is often employed.
Objective: To determine the purity of the branched azide-PEG linker by separating it from potential impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Materials:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Procedure:
-
Set the column temperature to 40°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][4] It relies on the use of a certified internal standard.
Objective: To determine the absolute purity of the branched azide-PEG linker.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Materials:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Accurately weigh approximately 10-20 mg of the azide-PEG linker and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Logical Flow for qNMR Purity Determination
Caption: Logical steps for qNMR purity analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to confirm the identity of the main component by determining its molecular weight and to identify potential impurities. For PEGylated molecules, the spectra can be complex due to the formation of multiple charged ions and adducts.
Objective: To confirm the molecular weight of the main component and identify impurities.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
May be coupled with an HPLC system (LC-MS) for online separation.
Materials:
-
Solvent: Acetonitrile/water (50:50) with 0.1% formic acid.
Procedure:
-
Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in the solvent.
-
Infuse the sample directly into the ESI source or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
The resulting spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software to determine the zero-charge mass of the components in the sample.
-
Compare the determined mass with the theoretical mass of the target molecule.
Experimental Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS molecular weight confirmation.
References
A Comparative Guide to the Spectroscopic Analysis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for characterizing Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine and its subsequent reactions, primarily focusing on azide-alkyne cycloadditions. The information presented is essential for researchers in drug development and bioconjugation, offering insights into reaction monitoring and product characterization.
This compound is a branched, trivalent polyethylene (B3416737) glycol (PEG) linker containing three terminal azide (B81097) groups.[1][2] These azide functionalities allow for efficient conjugation to alkyne-containing molecules via "click chemistry," a versatile tool in bioconjugation and material science.[3][4] Accurate spectroscopic analysis is critical to confirm the successful conjugation and purity of the resulting products.
Spectroscopic Characterization of the Starting Material
Before initiating any reaction, it is crucial to characterize the starting material, this compound. The primary techniques for this are Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Technique | Purpose | Expected Observations |
| FTIR | Functional group identification | Prominent azide peak (~2100 cm⁻¹), strong C-O-C stretch from the PEG backbone (~1100 cm⁻¹), and amide bands.[5][6] |
| ¹H NMR | Structural confirmation and purity assessment | Characteristic broad singlet of PEG backbone protons (~3.6 ppm), and signals corresponding to the terminal groups.[7][8][9][10] |
| Mass Spectrometry | Molecular weight confirmation and purity | A distribution of peaks corresponding to the polydisperse nature of the PEG chains, centered around the expected molecular weight (1891.2 g/mol ).[1][11][12] |
Monitoring Azide-Alkyne Cycloaddition Reactions
The most common reaction involving this compound is the azide-alkyne cycloaddition, which can be either copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC). Spectroscopic analysis is vital for monitoring the reaction progress and confirming the formation of the triazole ring.
Reaction Workflow
Caption: Workflow for azide-alkyne cycloaddition and subsequent spectroscopic analysis.
Comparative Analysis of Spectroscopic Techniques for Reaction Monitoring
| Spectroscopic Technique | Reaction Monitoring Application | Advantages | Limitations |
| FTIR | Disappearance of the azide peak (~2100 cm⁻¹) and potential appearance of triazole-related peaks.[6][13] | Quick and easy method for monitoring the consumption of the azide starting material.[6] | Can be difficult to observe the formation of the triazole peak due to overlapping signals. |
| ¹H NMR | Shift in the signals of protons adjacent to the azide and alkyne groups upon triazole formation. | Provides detailed structural information about the product and can be used to determine the degree of conjugation.[9][14] | Requires deuterated solvents and may have overlapping signals in complex molecules. |
| Mass Spectrometry | Confirmation of the product's molecular weight, which will be the sum of the reactants. | Highly sensitive and provides accurate mass determination of the final product.[11][12][15] | Does not provide information on the regioselectivity of the reaction (1,4- vs. 1,5-disubstituted triazole).[14] |
Experimental Protocols
FTIR Spectroscopy
-
Sample Preparation: Samples can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent. For reaction monitoring, aliquots can be withdrawn at different time points, the solvent evaporated, and the residue analyzed.
-
Data Acquisition: A background spectrum of the salt plate or solvent is first acquired. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The disappearance of the characteristic sharp azide peak at approximately 2100 cm⁻¹ is the primary indicator of reaction progression.[6] The strong C-O-C stretching vibration of the PEG backbone around 1100 cm⁻¹ can serve as an internal reference.[5][16]
¹H NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃). The choice of solvent depends on the solubility of the reactants and products.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The integration of the large signal from the PEG backbone protons (around 3.6 ppm) can be used as a reference.[7][8] Successful conjugation is confirmed by the appearance of new signals corresponding to the triazole ring protons and shifts in the signals of protons adjacent to the newly formed ring.[14]
Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid.
-
Data Acquisition: The sample solution is infused into the mass spectrometer. The data is acquired in positive ion mode. The resulting spectrum will show a distribution of multiply charged ions.
-
Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum.[15] The molecular weight of the product will be the sum of the molecular weights of the this compound and the alkyne-functionalized molecule. The polydispersity of the PEG will be reflected in a distribution of peaks.[11][12]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of spectroscopic data interpretation for confirming a successful conjugation reaction.
Caption: Logical diagram for confirming successful conjugation using spectroscopic data.
By employing a multi-faceted spectroscopic approach, researchers can confidently monitor the reactions of this compound and thoroughly characterize the resulting conjugates, ensuring the quality and reliability of their materials for downstream applications in drug development and beyond.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, 2375600-60-3 | BroadPharm [broadpharm.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper handling and disposal of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine. The presence of three terminal azide (B81097) groups necessitates stringent safety protocols to mitigate the risk of explosion and toxic exposure.
I. Immediate Safety Concerns and Hazard Profile
This compound is a high molecular weight, branched PEG linker containing three azide (-N₃) functional groups. While the polyethylene (B3416737) glycol (PEG) backbone is generally considered biocompatible and biodegradable, the azide moieties are energetic and potentially explosive.[1][2][3] Organic azides are sensitive to heat, light, friction, and pressure, and can decompose violently.[1][3]
Key Hazards:
-
Explosive Potential: Organic azides can be explosive, especially when concentrated or in the presence of initiators like heat or shock.[1][2][3]
-
Formation of Highly Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, silver, and gold to form extremely shock-sensitive and explosive metal azides.[1][4] This includes contact with metal spatulas, metal pipes, and certain metal-containing reagents.[1][2]
-
Formation of Toxic and Explosive Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][5]
-
Toxicity: Azide compounds are highly toxic, with a toxicity profile similar to that of cyanide.[2][5] They can be harmful if ingested, inhaled, or absorbed through the skin.[5]
| Hazard Class | Description | Mitigation Measures |
| Explosive | Potentially explosive, sensitive to heat, light, shock, and friction.[1][3] | Work behind a blast shield, avoid heat and light, use non-metal utensils. Store in a cool, dark place.[1][2][6] |
| Reactive | Forms highly explosive compounds with heavy metals and acids.[1][2][4] Reacts violently with some common laboratory organics.[3] | Avoid all contact with heavy metals and strong acids. Use non-metal (e.g., plastic, ceramic) spatulas and containers.[1][3][5] Segregate azide waste.[1][2] |
| Toxic | Highly toxic if ingested, inhaled, or absorbed through the skin.[2][4][5] | Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][7] |
II. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves the chemical quenching of the azide functional groups to a more stable amine form prior to disposal as chemical waste.[1][6]
Experimental Protocol: Quenching of Organic Azides via Staudinger Reduction
This protocol is a general method for the reduction of organic azides to amines using triphenylphosphine (B44618).
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent in which both the azide and triphenylphosphine are soluble (e.g., THF, diethyl ether)
-
Water
-
Stir plate and stir bar
-
Round bottom flask
-
Thin-layer chromatography (TLC) supplies for reaction monitoring (optional)
Procedure:
-
Preparation: In a well-ventilated fume hood and behind a blast shield, place the waste solution containing the organic azide in a round bottom flask equipped with a stir bar.
-
Reagent Addition: For each mole of azide, add a slight excess (1.1 to 1.5 equivalents) of triphenylphosphine. The addition should be done slowly and in portions to control any potential exothermic reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting azide spot and the appearance of the amine spot.
-
Hydrolysis: Once the reaction is complete (the azide has been consumed), add water to the reaction mixture to hydrolyze the resulting iminophosphorane to the final amine.
-
Waste Collection: The resulting solution containing the PEG-amine compound can now be collected in a designated hazardous waste container. Ensure the container is properly labeled with all its chemical constituents.
-
Final Disposal: The labeled waste container should be disposed of through your institution's chemical waste program.[1]
Important Considerations:
-
Scale: This procedure should only be performed on small quantities of azide waste at a time.
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of any potentially hazardous vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Storage of Azide-Containing Waste
Proper storage of waste containing this compound is critical to ensure safety prior to treatment and disposal.
-
Containers: Use clearly labeled, non-metallic containers (e.g., polypropylene (B1209903) or polyethylene).[5] Avoid containers with metal caps (B75204) or liners.[5]
-
Segregation: Azide-containing waste must be collected separately from other chemical waste streams, especially acidic waste.[1]
-
Labeling: The waste container must be clearly labeled with "Azide Waste" and list all chemical constituents.[1]
-
Storage Conditions: Store the waste container in a cool, dry, and dark designated area away from incompatible materials.[5][6] Storage at low temperatures (e.g., -18°C) is recommended for neat or concentrated organic azides.[1]
By adhering to these procedures, researchers can safely manage and dispose of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
IMMEDIATE SAFETY CONCERNS: HIGHLY ENERGETIC COMPOUND
This document provides critical safety protocols for researchers, scientists, and drug development professionals handling Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine (CAS: 2375600-60-3). The primary hazard associated with this compound is the presence of three organic azide (B81097) groups. Organic azides are energetic materials that can be sensitive to heat, light, pressure, and shock, posing a significant risk of explosive decomposition.[1][2] While the high molecular weight and PEGylated structure of this specific molecule may reduce its sensitivity compared to smaller organic azides, all handling procedures must assume it is potentially explosive.[1]
Section 1: Hazard Assessment and Stability
Organic azides are a class of highly reactive and versatile chemicals used in bioconjugation and click chemistry.[3][4] However, their high nitrogen content makes them inherently energetic.[1] The stability of an organic azide is a critical safety parameter. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[3] Another metric is the Carbon to Nitrogen (C/N) ratio.[2][3]
Stability Analysis for this compound:
-
Molecular Formula: C₈₁H₁₅₉N₁₃O₃₆[5]
-
Total Carbons: 81
-
Total Nitrogens: 13 (9 from the three azide groups, 4 from amine and amides)
-
Carbon/Nitrogen Ratio (C/N): 81 / 13 ≈ 6.23
Based on these calculations, the molecule has a favorable C/N ratio, suggesting a higher degree of stability compared to low-molecular-weight azides. However, the presence of three azide groups in one molecule warrants extreme caution.[3]
Key Hazards:
-
Explosion Risk: Can decompose violently with input from heat, light, friction, or shock.[3]
-
Toxicity: The azide ion has a toxicity profile similar to cyanide.[1][6]
-
Incompatible Materials: Avoid contact with strong acids, heavy metals (like copper, lead, silver), their salts, and halogenated solvents.[3][6][7]
-
Contact with acids can form the highly toxic and explosive hydrazoic acid.[3][8]
-
Contact with heavy metals can form dangerously shock-sensitive metal azides.[6][9] This is a critical concern for plumbing and equipment with brass or copper fittings.[3][10]
-
Use with chlorinated solvents (e.g., dichloromethane, chloroform) is strictly prohibited as it can form extremely unstable di- and tri-azidomethane.[1][6]
-
Section 2: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required equipment.
| PPE Category | Item | Specification and Rationale |
| Body Protection | Flame-resistant (e.g., Nomex®) lab coat | Must be worn fully buttoned. Provides a barrier against fire in case of accidental ignition.[11][12] |
| Hand Protection | Double gloving: Chemical-resistant gloves (e.g., nitrile) over a base layer | Nitrile gloves provide chemical resistance. Always check manufacturer compatibility charts.[11] Never use metal spatulas; use plastic or ceramic instead to avoid forming shock-sensitive metal azides.[1][2] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses and a full-face shield | A face shield worn over safety glasses is required due to the risk of explosion and splashes.[2][11] |
| Engineering Controls | Certified Chemical Fume Hood with Blast Shield | All work must be conducted in a fume hood with the sash positioned as low as possible. A blast shield must be placed between the user and the apparatus.[2][8] |
Section 3: Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for mitigating risks. This workflow is designed for small-scale (milligram-level) operations typical in a research setting.
Caption: Standard Operating Procedure for handling the azide compound.
Detailed Steps:
-
Preparation: Before retrieving the compound, ensure all PPE is correctly worn. The fume hood must be operational, and a blast shield must be in place.[2] The work area must be meticulously cleared of incompatible chemicals.
-
Weighing and Transfer: Use only non-metallic spatulas and weigh boats.[2] Metal contact can lead to the formation of highly explosive heavy metal azides.[9] Work with the smallest quantity of material necessary for the experiment.
-
Dissolution: Prepare solutions promptly after weighing. Keeping energetic materials in solution can desensitize them and reduce the risk of explosion.[8]
-
Storage: Store the compound in its original container, clearly labeled, below room temperature, and protected from light and physical shock.[2][6]
Section 4: Spill and Emergency Procedures
In the event of a spill or unexpected reaction, a clear and immediate response is critical.
Caption: Decision-making workflow for spills and emergency events.
Section 5: Disposal Plan
Azide-containing waste is classified as acutely hazardous. It must never be mixed with other waste streams, especially acidic waste.[3][8]
Methodology for Waste Handling and Deactivation:
-
Collection: All azide-contaminated materials (gloves, wipes, pipette tips, solutions) must be collected in a dedicated, clearly labeled, non-metallic waste container.[7] Polyethylene or polypropylene (B1209903) containers are recommended.[7]
-
Storage: Store the azide waste container in a cool, designated area away from incompatible materials and drains.[7]
-
Disposal: Under no circumstances should azide solutions be poured down the drain.[10] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) program.[3]
-
Deactivation (Expert Use Only): For labs equipped and trained for chemical deactivation, dilute solutions (<5%) can be destroyed by reaction with nitrous acid, formed in situ from sodium nitrite (B80452) and a dilute acid.[10] This procedure generates toxic nitrogen oxides and must be performed in a chemical fume hood with extreme caution and prior EHS approval.[10]
Caption: Procedural flow for the safe segregation and disposal of azide waste.
References
- 1. ucd.ie [ucd.ie]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. benchchem.com [benchchem.com]
- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
